molecular formula C6H8N2O5S B2475048 Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate CAS No. 2287302-55-8

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Katalognummer: B2475048
CAS-Nummer: 2287302-55-8
Molekulargewicht: 220.2
InChI-Schlüssel: IXDPOZAWHMLHCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a chemical compound for research and development purposes. It features a 1,2-oxazole core functionalized with both a methyl ester and a sulfamoylmethyl group. This structure is of significant interest in medicinal chemistry and chemical biology. Compounds based on the 1,2-oxazole scaffold are recognized as valuable intermediates and privileged structures in drug discovery . The presence of the sulfonamide group is a key feature in many pharmacologically active molecules, particularly as inhibitors of enzymes like carbonic anhydrase . Similarly, the ester group offers a versatile handle for further synthetic modification, such as hydrolysis to carboxylic acids or amidation, to create a wide array of derivatives . This makes Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate a promising building block for the synthesis of potential enzyme inhibitors , the functionalization of biomaterials , and the exploration of new chemical space in agrochemical and pharmaceutical research. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Eigenschaften

IUPAC Name

methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDPOZAWHMLHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in drug discovery and development. The narrative delves into the strategic rationale behind the chosen synthetic pathway, offering detailed, step-by-step protocols for the key transformations. This document is intended for an audience of researchers, scientists, and drug development professionals, providing not only a reproducible synthetic route but also the underlying chemical principles and experimental considerations. All protocols are designed to be self-validating, with in-text citations to authoritative sources supporting the core mechanistic claims.

Introduction and Significance

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in medicinal chemistry for the design of enzyme inhibitors, receptor antagonists, and various therapeutic agents. The incorporation of a sulfonamide moiety, another critical pharmacophore, often enhances the pharmacological profile of a molecule by improving its binding affinity, solubility, and pharmacokinetic properties.[2][3]

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate emerges as a compound of interest at the intersection of these two vital chemical functionalities. Its structure suggests potential applications as an inhibitor of enzymes such as carbonic anhydrases or as a building block for more complex drug candidates.[2][3] This guide provides a detailed exposition of a reliable and efficient synthetic route to this target molecule, empowering researchers to access this compound for further investigation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I), suggests a disconnection at the sulfonamide and the isoxazole core.

The most direct approach to the sulfonamide group is through the amination of a corresponding sulfonyl chloride (II). This sulfonyl chloride can be envisioned as arising from the chlorosulfonation of a suitable precursor, such as a thiol or, more conveniently, from the corresponding alkyl chloride (III). This key intermediate, Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, therefore, becomes a critical building block in our synthetic strategy.

The isoxazole ring itself is classically formed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] This highly efficient and regioselective transformation allows for the direct construction of the 3,5-disubstituted isoxazole core. Therefore, the synthesis of intermediate (III) can be achieved through the reaction of a nitrile oxide bearing a chloromethyl group with an appropriate alkyne.

Based on this analysis, a two-part synthetic strategy is proposed:

  • Part 1: Synthesis of the Key Intermediate, Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate. This will be achieved through a 1,3-dipolar cycloaddition reaction.

  • Part 2: Conversion of the Chloromethyl Intermediate to the Final Sulfonamide Product. This will involve a two-step process of converting the alkyl chloride to a sulfonyl chloride, followed by amination.

Retrosynthesis Target Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I) Intermediate_II Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate (II) Target->Intermediate_II Amination Intermediate_III Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (III) Intermediate_II->Intermediate_III Chlorosulfonation Precursors Chloroacetaldoxime + Methyl Propiolate Intermediate_III->Precursors [3+2] Cycloaddition

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (III)

The cornerstone of this synthesis is the regioselective 1,3-dipolar cycloaddition of chloroacetonitrile oxide with methyl propiolate.[1][4][5] The nitrile oxide is generated in situ from chloroacetaldoxime to avoid its dimerization and decomposition.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Chloroacetaldoxime93.5110.0 g0.107
Methyl propiolate84.079.0 g (8.6 mL)0.107
N-Chlorosuccinimide (NCS)133.4514.3 g0.107
Triethylamine (Et3N)101.1911.9 g (16.4 mL)0.118
Dichloromethane (DCM)84.93200 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroacetaldoxime (10.0 g, 0.107 mol) and N-Chlorosuccinimide (14.3 g, 0.107 mol) in dichloromethane (150 mL).

  • Formation of Hydroximoyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (11.9 g, 0.118 mol) in dichloromethane (50 mL) dropwise over 30 minutes. The formation of the intermediate hydroximoyl chloride is indicated by a slight color change.

  • Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture at 0 °C, add methyl propiolate (9.0 g, 0.107 mol) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate as a pale yellow oil.

Expected Yield: 65-75%

Causality and Insights: The use of NCS is a standard and effective method for the in situ generation of the hydroximoyl chloride, which is the immediate precursor to the nitrile oxide. Triethylamine acts as a base to facilitate the elimination of HCl to form the reactive nitrile oxide dipole. The regioselectivity of the cycloaddition is governed by frontier molecular orbital theory, leading predominantly to the desired 3,5-disubstituted isoxazole.

Part 2: Synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I)

This part of the synthesis involves the conversion of the chloromethyl group to the final sulfamoylmethyl functionality. This is achieved in a two-step sequence: conversion to the sulfonyl chloride followed by amination.

Step 2a: Synthesis of Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate (II)

A reliable method for converting alkyl chlorides to sulfonyl chlorides involves reaction with a sulfite salt to form a sulfonate, which is then converted to the sulfonyl chloride.[6][7]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (III)177.5710.0 g0.056
Sodium sulfite (Na2SO3)126.047.8 g0.062
Phosphorus pentachloride (PCl5)208.2412.9 g0.062
Water18.02100 mL-
Dichloromethane (DCM)84.93150 mL-

Step-by-Step Protocol:

  • Formation of the Sulfonate Salt: In a 250 mL round-bottom flask, dissolve Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate (10.0 g, 0.056 mol) in a mixture of water (50 mL) and ethanol (50 mL). Add sodium sulfite (7.8 g, 0.062 mol) and reflux the mixture for 6-8 hours.

  • Isolation of the Sulfonate Salt: After cooling, remove the solvent under reduced pressure. The resulting solid sodium salt is used in the next step without further purification.

  • Chlorosulfonation: To the crude sodium sulfonate salt, carefully add phosphorus pentachloride (12.9 g, 0.062 mol) in portions at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure to yield Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate as a crude oil, which can be used in the next step without further purification.

Expected Yield: 50-60% (over two steps)

Step 2b: Synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I)

The final step is the amination of the sulfonyl chloride with ammonia.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate (II)241.64(from previous step)~0.031
Ammonium hydroxide (28% aq. solution)35.0550 mL-
Dichloromethane (DCM)84.93100 mL-

Step-by-Step Protocol:

  • Amination: Dissolve the crude Methyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate in dichloromethane (50 mL) and cool to 0 °C. Add concentrated ammonium hydroxide solution (50 mL) dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Separate the organic layer. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate as a solid.

Expected Yield: 70-80%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Isoxazole Formation cluster_part2 Part 2: Sulfonamide Formation Start_1 Chloroacetaldoxime + Methyl Propiolate Step_1_1 In situ generation of Chloroacetonitrile Oxide (NCS, Et3N) Start_1->Step_1_1 Step_1_2 [3+2] Cycloaddition Step_1_1->Step_1_2 Intermediate_III Methyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate Step_1_2->Intermediate_III Start_2 Intermediate (III) Step_2_1 Reaction with Na2SO3 Start_2->Step_2_1 Intermediate_Sulfonate Sodium Sulfonate Salt Step_2_1->Intermediate_Sulfonate Step_2_2 Chlorination (PCl5) Intermediate_Sulfonate->Step_2_2 Intermediate_II Sulfonyl Chloride (II) Step_2_2->Intermediate_II Step_2_3 Amination (NH4OH) Intermediate_II->Step_2_3 Final_Product Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (I) Step_2_3->Final_Product

Sources

Strategic Utilization of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of metalloenzyme inhibitors relies heavily on bifunctional building blocks that offer both a robust pharmacophore and a versatile handle for late-stage diversification. Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) [1] has emerged as a highly strategic scaffold in this domain. Featuring a rigid isoxazole core, a primary sulfonamide zinc-binding group (ZBG), and an orthogonal methyl ester handle, this compound is particularly valuable in the development of isoform-selective Carbonic Anhydrase (CA) inhibitors targeting both human tumor-associated isoforms (hCA IX/XII) and bacterial variants (e.g., Mycobacterium tuberculosis β-CAs)[2].

This technical guide dissects the physicochemical properties, mechanistic rationale, and field-proven synthetic protocols for leveraging this building block in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is summarized below:

PropertyValueStructural / Mechanistic Implication
IUPAC Name Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylateDefines the 1,2-oxazole (isoxazole) regiochemistry.
CAS Registry Number 2287302-55-8Unique identifier for procurement and database tracking[3].
Molecular Formula C₆H₈N₂O₅SIndicates a highly functionalized, low-molecular-weight scaffold.
Molecular Weight 220.20 g/mol Highly ligand-efficient; leaves ample room for "tail" additions without violating Lipinski's Rule of 5.
H-Bond Donors 1Provided by the primary sulfonamide (-SO₂NH₂), essential for target binding.
H-Bond Acceptors 6Enables complex hydrogen-bonding networks within enzyme active sites.
Rotatable Bonds 3Balances structural rigidity (isoxazole) with conformational flexibility (methylene spacer).

Mechanistic Rationale in Drug Design

As an application scientist, selecting a scaffold is never arbitrary; it is an exercise in geometric and electronic causality. The architecture of CAS 2287302-55-8 is designed to exploit the "Tail Approach" in enzyme inhibition[2].

  • The Methylene Spacer (-CH₂-): Unlike direct aryl sulfonamides (e.g., celecoxib), the aliphatic spacer between the 1,2-oxazole ring and the sulfonamide introduces critical rotational freedom. This allows the primary sulfonamide to adopt the optimal tetrahedral geometry required to coordinate the Zn²⁺ ion in the deep catalytic cleft of metalloenzymes, minimizing steric clash from the heterocyclic core.

  • The 1,2-Oxazole (Isoxazole) Core: This five-membered heterocycle acts as a rigid, bioisosteric spacer[4]. It positions itself at the boundary between the hydrophobic and hydrophilic halves of the carbonic anhydrase active site, stabilizing the ligand-enzyme complex through dipole interactions and π -stacking.

  • The C3-Methyl Carboxylate Handle: The ester at the 3-position serves as an orthogonal diversification point. It remains stable during the initial synthesis of the core but can be selectively saponified and coupled with various amines. This allows researchers to build extended "tails" that probe the outer rim of the enzyme's active site, which is the primary driver of isoform selectivity (e.g., distinguishing between off-target hCA I/II and therapeutic target hCA IX)[5].

Visualizing the Pharmacological Pathway

The following diagram illustrates the logical flow from the structural components of the building block to its ultimate pharmacological application.

G Compound Methyl 5-(sulfamoylmethyl) -1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) ZBG Sulfamoylmethyl Motif (-CH2-SO2NH2) Compound->ZBG Core 1,2-Oxazole Scaffold (Rigid Core) Compound->Core Handle C3-Methyl Carboxylate (-COOCH3) Compound->Handle Zn Zn2+ Coordination (Deep Catalytic Cleft) ZBG->Zn Primary Binding Target Metalloenzyme Inhibition (e.g., Carbonic Anhydrase) Core->Target Active Site Orientation Tail Amide Library Generation (The Tail Approach) Handle->Tail Saponification & EDCI/HOBt Coupling Zn->Target Tail->Target Isoform Selectivity

Pharmacological workflow of CAS 2287302-55-8 from structural motifs to target selectivity.

Experimental Workflows: The "Tail Approach" Functionalization

To utilize this building block effectively, the methyl ester must be converted into a diverse array of amides. The protocol below outlines a self-validating, two-phase system designed to maximize yield while preserving the integrity of the base-sensitive isoxazole core.

Phase 1: Mild Saponification of the Ester

Causality Check: Isoxazoles are prone to base-catalyzed ring-opening (forming cyanoketones) under harsh conditions. Therefore, Lithium Hydroxide (LiOH) is strictly preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating hydrolysis without requiring excessive hydroxide concentrations.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration). The mixed solvent system ensures complete solubility of both the organic starting material and the inorganic base.

  • Hydrolysis: Add 1.5 equivalents of LiOH·H₂O in a single portion at 0 °C. Stir the reaction mixture, allowing it to slowly warm to ambient temperature over 2 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline-hugging acid spot validates complete conversion.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash once with Ethyl Acetate to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The target 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Phase 2: EDCI/HOBt-Mediated Amide Coupling

Causality Check: For heteroaromatic carboxylic acids, standard carbodiimide coupling (EDCI) paired with an auxiliary nucleophile (HOBt) is highly efficient. EDCI is chosen because its urea byproduct is water-soluble, allowing for a seamless aqueous workup that avoids the tedious chromatography often required with DCC.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq of the synthesized carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine (the "tail"), followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and drive the reaction.

  • Reaction: Stir at room temperature for 12–16 hours under an inert N₂ atmosphere.

  • Validation & Isolation: Quench the reaction by pouring it into a 5% aqueous NaHCO₃ solution. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄, filter, and concentrate. The resulting functionalized sulfonamide is typically >90% pure and ready for biological assaying.

References

  • National Institutes of Health (NIH). "Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases." PMC Archive. URL: [Link]

  • Arabian Journal of Chemistry. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." Elsevier. URL: [Link]

  • ACS Publications. "Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles." The Journal of Organic Chemistry. URL: [Link]

Sources

IUPAC name for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural logic, chemical synthesis, and pharmacological utility of the isoxazole-sulfonamide building block.

Executive Summary

The compound Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) represents a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Combining an isoxazole core with a primary sulfonamide pharmacophore, this molecule serves as a critical intermediate in the development of selective enzyme inhibitors and receptor antagonists. This whitepaper deconstructs the formal IUPAC nomenclature of the compound, elucidates its pharmacological relevance, and provides a self-validating, causally-driven experimental workflow for its de novo synthesis.

IUPAC Nomenclature and Structural Deconstruction

The systematic naming of organic compounds is governed by the rules established in the Nomenclature of Organic Chemistry, commonly referred to as the IUPAC Blue Book[1],[2]. The name "Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate" provides an unambiguous, absolute definition of the molecule's topology.

  • Methyl ... carboxylate : This designates the principal functional group as an ester. It indicates that the molecule is derived from the condensation of a carboxylic acid with methanol.

  • 1,2-oxazole : This defines the parent heterocycle using the Hantzsch–Widman nomenclature system[3]. The prefix "oxa-" denotes oxygen (assigned position 1 due to its higher priority), and "aza-" denotes nitrogen (position 2). The "-ole" suffix indicates a five-membered, fully unsaturated ring[4]. While "isoxazole" is a widely retained trivial name, "1,2-oxazole" is the strictly systematic designation[4].

  • 3-carboxylate : The ester carbonyl carbon is directly bonded to position 3 of the 1,2-oxazole ring. Numbering begins at the oxygen atom and proceeds toward the nitrogen atom to give the heteroatoms the lowest possible locants (1 and 2).

  • 5-(sulfamoylmethyl) : This complex substituent is located at carbon-5 of the ring. It consists of a methyl group (-CH2-) that is further substituted with a primary sulfonamide group (-SO2NH2), systematically termed a "sulfamoyl" group.

IUPAC_Deconstruction A Methyl ... carboxylate (Ester Functionality) F Methyl 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylate A->F B 1,2-oxazole (Heterocyclic Core) C Position 3 (Ester Attachment) B->C D Position 5 (Substituent Attachment) B->D C->A E sulfamoylmethyl (-CH2-SO2NH2) D->E E->F

Structural logic diagram mapping IUPAC nomenclature components to the final compound.

Pharmacological Relevance in Drug Discovery

The architectural fusion of a 1,2-oxazole ring with a primary sulfonamide creates a privileged scaffold. The isoxazole ring frequently acts as a bioisostere for amides and esters, offering improved metabolic stability against in vivo hydrolysis while maintaining a similar hydrogen-bonding profile.

The primary sulfonamide (-SO2NH2) is a classic pharmacophore known for its ability to coordinate with metal ions in metalloenzymes or fit into specific hydrophobic pockets.

Table 1: Pharmacological Targets of Isoxazole and Sulfonamide Derivatives

Pharmacophore ComponentTarget Enzyme / ReceptorMechanism of ActionClinical / Structural Examples
1,2-oxazole core Cyclooxygenase-2 (COX-2)Fits into the secondary hydrophobic pocket of COX-2, providing target selectivity over COX-1.Valdecoxib, Parecoxib
Primary Sulfonamide Carbonic Anhydrase (CA)Coordinates directly with the active site Zinc (Zn2+) ion, displacing the catalytic water molecule.Acetazolamide, Celecoxib
3-Carboxylate Ester Prodrug / Esterase TargetsUndergoes in vivo enzymatic hydrolysis to the active carboxylic acid, improving oral bioavailability.Various ester-based prodrugs

Retrosynthetic Analysis

Designing a robust synthesis for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate requires avoiding the direct sulfamoylation of an unactivated isoxazole methyl group, which is prone to low yields and side reactions. Instead, a multi-step approach utilizing a stable S-alkylisothiouronium salt intermediate is preferred[5].

  • Disconnection 1 (Amination) : The target primary sulfonamide is derived from a highly reactive sulfonyl chloride precursor.

  • Disconnection 2 (Oxidative Chlorosulfonation) : The sulfonyl chloride is accessed via the oxidative cleavage of an S-alkylisothiouronium salt.

  • Disconnection 3 (Thio-alkylation) : The isothiouronium salt is generated from a bromomethyl-isoxazole intermediate[6].

  • Disconnection 4 (Cycloaddition) : The 1,2-oxazole core is constructed regioselectively via a 1,3-dipolar cycloaddition between propargyl bromide and a nitrile oxide.

Retrosynthesis Target Target: Methyl 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylate Intermediate1 Intermediate: Sulfonyl Chloride (-CH2-SO2Cl) Target->Intermediate1 Amination (NH3) Intermediate2 Intermediate: Isothiouronium Salt (-CH2-S-C(NH)NH2+) Intermediate1->Intermediate2 Oxidative Chlorosulfonation Intermediate3 Precursor: Methyl 5-(bromomethyl)- 1,2-oxazole-3-carboxylate Intermediate2->Intermediate3 Thiourea Addition StartingMaterials Starting Materials: Propargyl Bromide + Nitrile Oxide Intermediate3->StartingMaterials 1,3-Dipolar Cycloaddition

Retrosynthetic analysis detailing the step-by-step disconnection of the target molecule.

Experimental Protocols: A Self-Validating System

The following methodology provides a self-validating experimental workflow. Each step is designed with built-in physical or chemical indicators that confirm the success of the transformation before proceeding to the next phase.

Step 1: 1,3-Dipolar Cycloaddition
  • Protocol : Dissolve methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and propargyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C. Add triethylamine (1.5 eq) dropwise over 30 minutes under an inert argon atmosphere. Stir for 12 hours at room temperature.

  • Causality : Triethylamine acts as a mild base to neutralize the HCl generated from the chloro-oxime, facilitating the in situ generation of a highly reactive nitrile oxide. The terminal alkyne (propargyl bromide) then undergoes a regioselective [3+2] cycloaddition to form the 3,5-disubstituted isoxazole[6].

  • Self-Validation : The immediate precipitation of triethylamine hydrochloride (Et3N·HCl) as a dense white solid provides visual confirmation that the nitrile oxide has been successfully generated and the reaction is active.

Step 2: Formation of the S-Alkylisothiouronium Salt
  • Protocol : Isolate the Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate from Step 1 and dissolve it in absolute ethanol. Add thiourea (1.1 eq) and reflux the mixture for 2 hours[5].

  • Causality : Direct conversion of an alkyl halide to a sulfonyl chloride using harsh reagents can degrade the sensitive isoxazole ring. Thiourea acts as a soft, highly polarizable nucleophile that cleanly displaces the primary bromide via an SN2 mechanism, forming a stable intermediate[5].

  • Self-Validation : The starting bromomethyl compound is highly soluble in non-polar solvents, whereas the resulting isothiouronium bromide salt is highly polar. Evaporating the ethanol and washing the residue with hexanes will remove unreacted starting materials, leaving a purified, water-soluble crystalline salt.

Step 3: Oxidative Chlorosulfonation
  • Protocol : Dissolve the isothiouronium salt in a 1:1 mixture of aqueous HCl (2M) and acetonitrile. Cool the solution to <10°C using an ice bath. Add N-chlorosuccinimide (NCS) (3.0 eq) in small portions over 45 minutes, maintaining the temperature strictly below 15°C[5].

  • Causality : NCS provides a controlled, steady release of electrophilic chlorine. The aqueous acidic environment facilitates the oxidative cleavage of the C-S bond and subsequent chlorination to yield the sulfonyl chloride. This method avoids the severe toxicity, exothermicity, and over-oxidation risks associated with bubbling raw chlorine gas[5].

  • Self-Validation : The successful oxidation is physically indicated by a phase separation. The water-soluble isothiouronium salt converts into a highly hydrophobic sulfonyl chloride, which will precipitate out of the aqueous mixture as a dense oil or waxy solid.

Step 4: Amination to the Target Sulfonamide
  • Protocol : Extract the newly formed sulfonyl chloride into cold dichloromethane (DCM). Add this organic layer dropwise to a vigorously stirred solution of concentrated aqueous ammonia (10.0 eq excess) at 0°C. Stir for 1 hour.

  • Causality : The highly electrophilic sulfonyl chloride reacts instantaneously with ammonia. A massive excess of ammonia is required not only as a reactant but as an acid scavenger to neutralize the generated HCl, preventing the formation of unreactive ammonium chloride salts of the final product.

  • Self-Validation : Upon partial concentration of the DCM layer and cooling, the final product—Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate—will spontaneously precipitate as a stable white solid. Analytical validation via 1H-NMR will show the disappearance of the downfield -CH2-SO2Cl protons and the emergence of a characteristic broad singlet at ~7.0 ppm, confirming the primary -SO2NH2 group.

ExperimentalWorkflow Step1 Step 1: Cycloaddition Propargyl Bromide + Nitrile Oxide Step2 Step 2: Thio-alkylation Bromomethyl Isoxazole + Thiourea Step1->Step2 Step3 Step 3: Oxidation Isothiouronium Salt + NCS/HCl Step2->Step3 Step4 Step 4: Amination Sulfonyl Chloride + NH3 Step3->Step4

Sequential experimental workflow for the synthesis of the target sulfonamide.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . International Union of Pure and Applied Chemistry. Available at:[Link]

  • Hantzsch–Widman Nomenclature for Heteromonocycles . Grokipedia / IUPAC Recommendations. Available at:[Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate Properties

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of pharmaceutical research, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges. A significant portion of drug candidates fail in late-stage development due to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1] This high attrition rate not only represents a substantial financial burden but also delays the delivery of potentially life-saving medicines. To mitigate these risks, the paradigm of drug discovery has shifted towards a "fail early, fail cheap" philosophy. Central to this strategy is the use of in silico—or computer-aided—methods to predict the properties of a molecule long before it is synthesized.[2][3]

This guide provides a comprehensive, technically-grounded walkthrough for the in silico characterization of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate , a novel small molecule. The 1,2-oxazole (or isoxazole) moiety is a well-established pharmacophore present in numerous biologically active compounds, making this scaffold a person of interest for medicinal chemists.[4]

We will dissect the molecule's predicted physicochemical characteristics, its likely Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and its potential toxicological liabilities. The methodologies described herein are designed to be robust, reproducible, and grounded in established computational models, providing researchers, scientists, and drug development professionals with a practical framework for evaluating novel chemical entities.

Molecular Blueprint: Defining the Subject of Investigation

Before any computational analysis can commence, a precise, machine-readable representation of the target molecule is required. Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole ring, a methyl ester at position 3, and a sulfamoylmethyl group at position 5.

For the purposes of this guide, we will use the Simplified Molecular Input Line Entry System (SMILES) notation, a universal standard in cheminformatics.

  • Canonical SMILES: O=C(OC)c1cc(CS(=O)(=O)N)on1

This structure serves as the digital input for all subsequent predictive models.

The Workflow of In Silico Property Prediction

A structured, multi-step workflow ensures a comprehensive evaluation of the molecule. The process begins with fundamental physicochemical properties, which form the basis for more complex pharmacokinetic predictions. This logical progression allows for a holistic assessment of the molecule's potential as a drug candidate.

In_Silico_Prediction_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Interpretation SMILES Molecular Structure (SMILES) PhysChem Physicochemical Properties SMILES->PhysChem Pharmaco Pharmacokinetics (ADME) PhysChem->Pharmaco Data Data Synthesis (Tables) PhysChem->Data DrugLike Drug-Likeness & Medicinal Chemistry Pharmaco->DrugLike Pharmaco->Data Tox Toxicity Prediction DrugLike->Tox DrugLike->Data Tox->Data Profile Candidate Profile Assessment Data->Profile

Caption: A generalized workflow for the in silico prediction of small molecule properties.

Foundational Analysis: Physicochemical Properties

The physicochemical characteristics of a molecule are the bedrock of its pharmacokinetic behavior. They govern everything from how well it dissolves to its ability to cross biological membranes. These properties are calculated from the 2D structure of the molecule.

Protocol: Physicochemical Property Calculation

  • Tool Selection: Utilize a comprehensive, freely accessible web-based tool such as SwissADME.[5][6] This platform integrates multiple validated predictive models.

  • Input: Navigate to the SwissADME homepage (). Copy the canonical SMILES string O=C(OC)c1cc(CS(=O)(=O)N)on1 into the input field.

  • Execution: Initiate the calculation by clicking the "Run" button.

  • Data Extraction: Collect the computed values for the parameters listed in the table below from the results page.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
Formula C₅H₆N₂O₅S Provides the elemental composition.
Molecular Weight 222.18 g/mol Influences diffusion and transport across membranes. A value <500 Da is favorable according to Lipinski's Rule of Five.[7][8]
# Heavy Atoms 13 The count of all non-hydrogen atoms.
# Aromatic Heavy Atoms 5 Relates to the planarity and potential for π-stacking interactions.
Fraction Csp³ 0.20 The fraction of sp³ hybridized carbons; a higher value correlates with better solubility and less promiscuity.
# Rotatable Bonds 4 Indicates molecular flexibility. High flexibility can lead to poor binding entropy.
# H-bond Acceptors 6 Number of nitrogen and oxygen atoms; influences solubility and membrane permeability. A value ≤10 is favorable.[9]
# H-bond Donors 1 Number of N-H and O-H bonds; influences solubility and permeability. A value ≤5 is favorable.[9]
Molar Refractivity 46.12 A measure of molecular volume and polarizability.

| TPSA | 124.55 Ų | Topological Polar Surface Area; strongly correlates with passive transport across membranes. |

Expert Interpretation: The molecule exhibits a low molecular weight and a favorable number of hydrogen bond donors and acceptors, placing it well within the "drug-like" space defined by traditional rules. However, the Topological Polar Surface Area (TPSA) is relatively high at 124.55 Ų. TPSA is a critical predictor of passive molecular transport through membranes. While this high value suggests good aqueous solubility, it may also indicate a potential challenge in crossing lipid bilayers, such as the intestinal wall or the blood-brain barrier.

Pharmacokinetic (ADME) Profile Prediction

ADME properties describe the journey of a drug through the body. Early prediction of these factors is paramount for avoiding late-stage failures.[3]

Lipophilicity and Water Solubility

Lipophilicity, often expressed as logP, is a measure of a compound's partitioning between an oily (n-octanol) and a watery phase. It is a key determinant of absorption, distribution, and metabolism.[10]

Table 2: Predicted Lipophilicity and Water Solubility

Parameter Predicted Value Interpretation
Consensus Log P -0.34 A negative Log P indicates the compound is more soluble in water than in lipids (hydrophilic).
ESOL Log S -1.13 Predicted aqueous solubility. A Log S of -1.13 corresponds to a concentration of ~0.074 mol/L, indicating good solubility.

| Solubility Class | Soluble | Based on the ESOL model, the compound is readily soluble in water. |

Expert Interpretation: The predicted low lipophilicity (negative Log P) and high water solubility are consistent with the molecule's high TPSA. This profile is advantageous for formulation and dissolution in the gastrointestinal tract. However, very low lipophilicity can sometimes hinder passive diffusion across the gut wall, a critical step for oral absorption.[10]

Pharmacokinetics

This section explores the molecule's predicted journey through absorption, distribution, and metabolism.

Protocol: ADME Parameter Prediction The following parameters are predicted using the same SwissADME analysis initiated in Section 3. The platform employs a variety of models, including the BOILED-Egg model for brain and intestinal permeability prediction.[11][12]

Table 3: Predicted Pharmacokinetic Properties

Parameter Prediction Rationale & Significance
Gastrointestinal (GI) Absorption Low The BOILED-Egg model predicts low passive absorption. This is a direct consequence of the molecule's high polarity (high TPSA) and low lipophilicity (negative Log P).
Blood-Brain Barrier (BBB) Permeant No The high TPSA (>120 Ų) and hydrophilic nature make it highly unlikely for the molecule to passively cross the tightly regulated blood-brain barrier.[13][14]
P-glycoprotein (P-gp) Substrate No P-gp is a major efflux pump that removes xenobiotics from cells. Not being a substrate is a favorable property, as it reduces the risk of active removal from target tissues.
CYP1A2 Inhibitor No Cytochrome P450 enzymes are critical for drug metabolism. Inhibition can lead to drug-drug interactions.[15]
CYP2C19 Inhibitor No No predicted inhibition of this key metabolic enzyme.
CYP2C9 Inhibitor No No predicted inhibition of this key metabolic enzyme.
CYP2D6 Inhibitor No No predicted inhibition of this key metabolic enzyme.
CYP3A4 Inhibitor No No predicted inhibition of this key metabolic enzyme.

| Skin Permeation (Log Kp) | -8.55 cm/s | The highly negative value indicates very poor permeability through the skin, making it an unlikely candidate for transdermal delivery. |

Expert Interpretation: The pharmacokinetic profile presents a mixed but clear picture. The lack of inhibition of major CYP450 isoforms is a significant advantage, suggesting a low potential for metabolism-based drug-drug interactions.[15] However, the predicted low gastrointestinal absorption is a major liability for an orally administered drug. This is a classic trade-off: the features that confer high water solubility (high TPSA, low logP) simultaneously hinder passive permeation through the gut wall.[16] This finding would immediately prompt a medicinal chemist to consider strategies to increase lipophilicity or explore alternative routes of administration. The inability to permeate the BBB is a definitive characteristic, making this molecule unsuitable for central nervous system targets but potentially advantageous for peripheral targets where CNS side effects are undesirable.[17]

Druglikeness and Medicinal Chemistry Assessment

"Druglikeness" is a qualitative concept that assesses whether a compound possesses properties consistent with known drugs. Various rule-based filters are used for this evaluation.

Table 4: Druglikeness and Medicinal Chemistry Friendliness

Filter / Rule Prediction Details & Causality
Lipinski's Rule of Five Yes; 0 violations MW < 500, LogP < 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10. The molecule comfortably satisfies all criteria for oral bioavailability.[7][8]
Ghose Filter Yes Another filter based on physicochemical properties common among known drugs.
Veber Filter No This filter flags compounds with >10 rotatable bonds or a TPSA > 140 Ų. The molecule passes on rotatable bonds but is close to the TPSA limit.
Bioavailability Score 0.55 An empirical score based on multiple property predictions. A score of 0.55 is considered moderate and acceptable.
PAINS Alert 0 alerts Pan-Assay Interference Compounds (PAINS) are structures known to interfere with assay readouts. The absence of alerts is a positive finding.
Brenk Alert 0 alerts Flags structurally undesirable or toxic fragments. The absence of alerts indicates a clean molecular scaffold.

| Lead-likeness | No; 2 violations | Lead-like compounds are smaller and less complex to provide a better starting point for optimization. The molecule violates the TPSA and rotatable bond count criteria for this stricter filter. |

Expert Interpretation: The molecule passes the foundational Lipinski's Rule of Five, which is a positive sign.[18] The absence of PAINS and Brenk alerts suggests the core scaffold is chemically robust and unlikely to be a "frequent hitter" or contain toxic fragments. However, its failure to meet lead-likeness criteria and the borderline Veber filter result reinforce the earlier observation: the molecule's high polarity is a defining characteristic that needs to be addressed during any potential lead optimization campaign.

In Silico Toxicity Prediction

Predicting potential toxicity is a critical step to de-risk a drug candidate. While in silico models cannot replace definitive experimental assays, they are invaluable for early-stage flagging of potential liabilities.[1]

Protocol: Toxicity Prediction For toxicity endpoints like Ames mutagenicity and hERG inhibition, specialized QSAR (Quantitative Structure-Activity Relationship) models are often required. These can be accessed through various free and commercial platforms. The predictions below are based on widely accepted structural alerts and models integrated into platforms like SwissADME and other publicly available predictors.

Table 5: Predicted Toxicological Endpoints

Endpoint Prediction Rationale & Significance
Ames Mutagenicity Non-mutagen The molecule does not contain well-known structural alerts for mutagenicity. The Ames test assesses the potential for a compound to induce DNA mutations.[19][20][21] A negative prediction is a crucial early safety checkpoint.
hERG Inhibition Low risk The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade can lead to fatal arrhythmia.[22] The molecule lacks the typical pharmacophore (e.g., a basic nitrogen and lipophilic aromatic groups) associated with hERG blockers.[23][24]

| Hepatotoxicity | Low risk | No obvious structural alerts associated with drug-induced liver injury are present. |

Expert Interpretation: The predicted safety profile is highly favorable. The absence of alerts for Ames mutagenicity and hERG inhibition removes two of the most significant and common hurdles in early drug development.[24][25] This clean toxicity profile is a major asset for the molecule.

Synthesis and Strategic Outlook

The in silico analysis provides a multi-faceted profile of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, enabling a data-driven assessment of its potential and liabilities.

ADME_Relationship_Diagram cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes Solubility High Solubility (Low LogS) GI_Abs Low GI Absorption Solubility->GI_Abs Hinders Passive Permeation CYP_Int Low CYP Interaction Solubility->CYP_Int Favorable Safety Good Safety Profile Solubility->Safety Favorable Polarity High Polarity (High TPSA) Polarity->GI_Abs BBB_Pen No BBB Penetration Polarity->BBB_Pen Lipophilicity Low Lipophilicity (Low LogP) Lipophilicity->GI_Abs Lipophilicity->BBB_Pen

Caption: Relationship between key physicochemical properties and predicted ADME outcomes.

Summary Profile:

  • Strengths:

    • Excellent water solubility.

    • Chemically stable scaffold with no structural alerts (PAINS, Brenk).

    • Highly favorable safety profile: predicted non-mutagenic and low risk of hERG inhibition.

    • Low potential for CYP450-mediated drug-drug interactions.

  • Liabilities:

    • Low predicted gastrointestinal absorption. This is the primary obstacle for development as an oral drug.

    • High polarity may limit its ability to enter cells even if it reaches systemic circulation.

Strategic Recommendations:

  • Validate Predictions: The first step is to synthesize the compound and perform in vitro assays to confirm the predictions, particularly for solubility and cell permeability (e.g., using a Caco-2 assay).[26][27][28]

  • Address Absorption: If the low permeability is confirmed, medicinal chemistry efforts should focus on strategies to increase lipophilicity without compromising the excellent safety profile. This could involve prodrug approaches or modifications to the sulfamoyl group.

  • Consider Alternative Administration: Given the high water solubility and poor predicted oral absorption, intravenous (IV) or other parenteral routes of administration should be considered if the compound shows compelling biological activity.

This in silico guide demonstrates how a comprehensive computational assessment can build a detailed, actionable profile of a novel molecule. By identifying key strengths and liabilities at the earliest stage, this approach provides an invaluable roadmap for efficient and informed drug discovery.

References

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An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound of interest within medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It outlines detailed experimental protocols, explains the underlying scientific principles, and offers insights into potential degradation pathways based on the chemistry of related oxazole derivatives. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, shelf-life prediction, and regulatory submissions.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable drug product is underpinned by a thorough understanding of its intrinsic properties. For Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, two of the most critical parameters are solubility and stability. Solubility dictates the bioavailability of a drug, influencing its absorption and, consequently, its therapeutic efficacy. Stability, on the other hand, determines the drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially harmful degradation products.

The 1,2-oxazole (isoxazole) ring is a common scaffold in medicinal chemistry. However, the interplay of the sulfamoylmethyl and methyl carboxylate substituents on this core structure presents a unique profile that requires empirical investigation. This guide will provide the necessary protocols and theoretical background to comprehensively assess these key attributes.

Solubility Profiling: A Multifaceted Approach

A comprehensive solubility profile is essential for early-stage drug development, guiding decisions from lead optimization to formulation design. The presence of both a potentially ionizable sulfamoyl group and an ester functionality suggests that the solubility of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate will be influenced by pH and the polarity of the solvent.

Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol involves adding an excess of the solid compound to a solvent of interest and allowing it to equilibrate until the concentration of the dissolved solute is constant.

Experimental Protocol:

  • Preparation: Add an excess amount of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, and other pharmaceutically relevant solvents).

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3).

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Equilibration Time: Sufficient time is necessary to ensure that the dissolution process has reached a true equilibrium.

  • Filtration: Essential to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

pH-Dependent Solubility

The sulfamoyl group may have a pKa, and the overall molecule's solubility is likely to be influenced by the pH of the aqueous medium. Understanding this relationship is critical for predicting its behavior in the gastrointestinal tract.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Solubility Determination: Perform the shake-flask method as described in section 2.1 using these buffers as the solvent.

  • Data Visualization: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Data Presentation: Solubility Summary
Solvent SystemTemperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25To be determinedHPLC-UV
pH 1.2 Buffer37To be determinedHPLC-UV
pH 4.5 Buffer37To be determinedHPLC-UV
pH 6.8 Buffer37To be determinedHPLC-UV
pH 7.4 Buffer37To be determinedHPLC-UV
Ethanol25To be determinedHPLC-UV
Propylene Glycol25To be determinedHPLC-UV

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to identify the potential degradation products of a drug substance and to understand its degradation pathways. This information is crucial for developing stability-indicating analytical methods and for designing stable formulations. Based on the chemistry of related oxazole and isoxazole derivatives, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate may be susceptible to hydrolysis and photolytic degradation.[1][2][3]

General Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Compound Acid Acidic Condition (e.g., 0.1N HCl) Start->Acid Base Basic Condition (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative Condition (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B) Start->Photolytic Incubate_Acid Incubate at Specified Time/Temp Acid->Incubate_Acid Incubate_Base Incubate at Specified Time/Temp Base->Incubate_Base Incubate_Oxidative Incubate at Specified Time/Temp Oxidative->Incubate_Oxidative Incubate_Thermal Expose for Specified Duration Thermal->Incubate_Thermal Incubate_Photolytic Expose to Light Source Photolytic->Incubate_Photolytic Neutralize_Acid Neutralize Incubate_Acid->Neutralize_Acid Neutralize_Base Neutralize Incubate_Base->Neutralize_Base HPLC_Analysis HPLC-UV/DAD/MS Analysis Incubate_Oxidative->HPLC_Analysis Incubate_Thermal->HPLC_Analysis Incubate_Photolytic->HPLC_Analysis Neutralize_Acid->HPLC_Analysis Neutralize_Base->HPLC_Analysis Characterize Characterize Degradants HPLC_Analysis->Characterize

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for esters and can also lead to the opening of the oxazole ring. Studies on related oxazole derivatives show that the ring can be susceptible to both acid- and base-catalyzed hydrolysis.[3] The stability of some oxadiazole derivatives has been shown to be optimal in the pH range of 3-5.[1][2]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the compound in acidic (e.g., 0.1N HCl), neutral (e.g., purified water), and basic (e.g., 0.1N NaOH) media.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 4°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

Oxidative Stability

The potential for oxidation of the compound should be evaluated, as this can occur during storage or in vivo.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points and Analysis: Follow the same procedure for sample withdrawal and analysis as described for hydrolytic stability.

Photostability

Exposure to light can cause degradation of photosensitive molecules. Photostability testing is a regulatory requirement and should be conducted according to ICH Q1B guidelines.

Experimental Protocol:

  • Sample Preparation: Expose both the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light.

  • Control: Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).

  • Exposure: Expose the samples to a specified amount of light energy (e.g., not less than 1.2 million lux hours and 200 watt hours per square meter).

  • Analysis: After exposure, analyze the samples by HPLC and compare them to the control to assess the extent of degradation.

Thermal Stability (Solid State)

The stability of the solid drug substance at elevated temperatures is important for determining appropriate storage conditions.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the solid compound in a stability chamber.

  • Incubation: Expose the solid to elevated temperatures (e.g., 40°C, 60°C) with controlled humidity (e.g., 75% RH).

  • Time Points and Analysis: At specified time points, dissolve a portion of the solid and analyze it by HPLC to determine the purity and the presence of any degradants.

Anticipated Degradation Pathways

Based on the structure of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate and literature on similar compounds, the following degradation pathways can be anticipated:

  • Hydrolysis of the Methyl Ester: This would result in the formation of the corresponding carboxylic acid.

  • Hydrolytic Cleavage of the Oxazole Ring: Acid or base catalysis can lead to the opening of the oxazole ring to form an acyclic intermediate.[1][3]

  • Degradation of the Sulfamoylmethyl Side Chain: This side chain may also be susceptible to hydrolysis or oxidation under certain conditions.

Degradation_Pathways cluster_degradation Potential Degradation Products Compound Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate Parent Compound Carboxylic_Acid Carboxylic Acid Derivative Ester Hydrolysis Compound:f0->Carboxylic_Acid H₂O / H⁺ or OH⁻ Ring_Opened Acyclic Intermediate Ring Cleavage Compound:f0->Ring_Opened H₂O / H⁺ or OH⁻ Side_Chain_Deg Side Chain Degradant Side Chain Modification Compound:f0->Side_Chain_Deg Oxidizing Agent

Caption: Potential Degradation Pathways.

Development of a Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method that can separate the parent compound from all potential degradation products and from any impurities present in the sample.

Key Method Development Considerations:

  • Column Chemistry: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Gradient Elution: A gradient is usually necessary to elute both the polar degradation products and the less polar parent compound with good peak shape and resolution.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometry (MS) can be used for the identification of unknown degradation products.

Conclusion

The systematic evaluation of the solubility and stability of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a critical step in its development as a potential drug candidate. The protocols and insights provided in this guide offer a robust framework for researchers to generate the high-quality data needed to support formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of this promising compound. By following these self-validating methodologies, scientists can confidently advance their research and development efforts.

References

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. [Link]

  • Force degradation study of compound A3. ResearchGate. [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion and biosynthetic pathways.[2][3] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[1][4]

The involvement of specific CA isoforms in various pathologies has made them significant therapeutic targets. For instance, inhibition of CA II is a validated strategy for treating glaucoma, while targeting the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic cancers, is a promising approach in oncology.[4][5][6] The primary challenge in the field is achieving isoform selectivity to maximize therapeutic efficacy and minimize off-target side effects, a difficult task due to the high degree of structural homology across the CA family.[7][8]

This document provides detailed application notes for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate , a novel heterocyclic sulfonamide designed for potent and potentially selective CA inhibition. The core of its inhibitory action is the sulfonamide (—SO₂NH₂) moiety, the quintessential zinc-binding group for this enzyme class. The 1,2-oxazole scaffold provides a rigid and chemically versatile framework for optimizing pharmacokinetic properties and exploring specific interactions within the enzyme's active site to achieve desired selectivity. These notes are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CA inhibitors.

Compound Profile and Plausible Synthesis

1.1. Physicochemical Properties

PropertyValue
IUPAC Name Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate
Molecular Formula C₆H₈N₂O₅S
Molecular Weight 220.21 g/mol
Core Scaffold 1,2-Oxazole
Zinc-Binding Group Primary Sulfonamide (-SO₂NH₂)

1.2. Proposed Synthetic Route

While this specific molecule may be novel, its synthesis can be plausibly achieved through established principles of heterocyclic chemistry. A viable approach involves the reaction of a suitably functionalized β-enamino ketoester with hydroxylamine hydrochloride. This method is known to produce 5-substituted-1,2-oxazole compounds regioselectively.[9][10] The sulfamoylmethyl group would be introduced either prior to or after the cyclization step.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory activity of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is predicated on the interaction of its primary sulfonamide group with the catalytic Zn(II) ion located deep within the active site of the carbonic anhydrase enzyme.[7]

Causality of Inhibition:

  • Ionization: The sulfonamide group (R-SO₂NH₂) has a pKa that allows it to deprotonate to the corresponding sulfonamidate anion (R-SO₂NH⁻) at physiological pH.

  • Coordination: This negatively charged anion acts as a potent ligand, coordinating directly to the positively charged Zn(II) ion.

  • Displacement: In doing so, it displaces the zinc-bound hydroxide ion, which is the key nucleophile in the CO₂ hydration reaction.

  • Inhibition: By occupying this critical position in the catalytic machinery, the inhibitor effectively blocks the enzyme's ability to hydrate CO₂, thus inhibiting its function.[2] The rest of the molecule, including the oxazole ring and carboxylate group, extends towards the entrance of the active site cavity, where interactions with specific amino acid residues determine the inhibitor's affinity and isoform selectivity.

cluster_0 CA Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH OH⁻ (Nucleophile) Zn->OH Catalytic Center Inhibitor R-SO₂NH⁻ (Sulfonamidate Anion) Zn_Inhibited Zn(II) Inhibitor->Zn_Inhibited Binds & Displaces His1_i His Zn_Inhibited->His1_i His2_i His Zn_Inhibited->His2_i His3_i His Zn_Inhibited->His3_i Inhibitor_Bound R-SO₂NH⁻ Zn_Inhibited->Inhibitor_Bound Coordination Bond (Inhibition)

Mechanism of CA inhibition by a sulfonamide.

Application Note I: Kinetic Profiling via Stopped-Flow CO₂ Hydration Assay

Objective: To perform a detailed kinetic analysis and determine the inhibition constant (Kᵢ) of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate against purified human CA isoforms (e.g., hCA I, II, IX, and XII). This assay directly measures the enzyme's physiological activity and is considered the gold standard for characterizing CA inhibitors.[11]

Principle: This method monitors the change in pH that occurs during the CA-catalyzed hydration of CO₂. A buffered solution of CO₂ is rapidly mixed with a solution containing the enzyme and a pH indicator. The reaction, H₂O + CO₂ → HCO₃⁻ + H⁺, causes a drop in pH, which is monitored spectrophotometrically as a change in the indicator's absorbance over a millisecond timescale. The presence of an inhibitor slows the rate of this reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES-Tris, pH 7.5. Prepare and store at 4°C.

    • pH Indicator Solution: Prepare a 0.2 mM solution of a suitable pH indicator (e.g., p-Nitrophenol) in the assay buffer.

    • Enzyme Stock Solutions: Prepare 10-20 µM stock solutions of each purified hCA isoform in the assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to a working concentration (typically 1-2 µM).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in 100% DMSO.

    • CO₂ Substrate Solution: Prepare fresh daily by bubbling CO₂ gas through chilled deionized water for 30 minutes. Maintain on ice.

  • Stopped-Flow Instrument Setup:

    • Set the instrument to monitor the absorbance change at the λmax of the pH indicator (e.g., 400 nm for p-Nitrophenol).

    • Equilibrate the system to 25°C.

  • Measurement of Uninhibited Enzyme Activity:

    • Load one syringe of the stopped-flow instrument with the CO₂ substrate solution.

    • Load the second syringe with the enzyme working solution and pH indicator in assay buffer.

    • Initiate rapid mixing and record the absorbance change over time (typically 100-200 ms). The initial slope of this curve represents the initial velocity (V₀) of the uninhibited reaction.

  • Measurement of Inhibited Enzyme Activity:

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • In the second syringe, pre-incubate the enzyme and pH indicator with a specific concentration of the inhibitor for 5-10 minutes at 25°C.

    • Repeat the stopped-flow measurement as in step 3. The initial slope represents the inhibited velocity (Vᵢ).

    • Repeat this for a range of inhibitor concentrations.

  • Data Analysis and Kᵢ Determination:

    • The inhibition constant (Kᵢ) is determined by fitting the data to the Cheng-Prusoff equation for competitive inhibitors, as sulfonamides compete with the water/hydroxide molecule for binding to the zinc ion.

    • Alternatively, plot the fractional enzyme activity (Vᵢ/V₀) against the inhibitor concentration [I] and fit to the appropriate inhibition model to obtain the IC₅₀ value. The Kᵢ can then be calculated using the Michaelis-Menten constant (Kₘ) for the substrate and the substrate concentration [S] used in the assay: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .

Expected Data: The analysis will yield Kᵢ values for the compound against each CA isoform, allowing for a quantitative assessment of both potency and selectivity.

Table 1: Representative Inhibition Data for Novel Inhibitor vs. Acetazolamide

CompoundKᵢ vs. hCA I (nM)Kᵢ vs. hCA II (nM)Kᵢ vs. hCA IX (nM)Kᵢ vs. hCA XII (nM)Selectivity (II vs. IX)
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate 150255125
Acetazolamide (Control) [2]25012255.80.48

Note: Data are hypothetical and for illustrative purposes only.

Application Note II: High-Throughput Screening via p-NPA Esterase Assay

Objective: To establish a robust, 96-well plate-based colorimetric assay for rapid screening of inhibitor potency (IC₅₀). This assay relies on the promiscuous esterase activity of CAs and is ideal for primary screening of compound libraries.[12][13]

Principle: Carbonic anhydrase can hydrolyze the ester substrate p-nitrophenyl acetate (p-NPA) to produce the chromogenic product p-nitrophenol, which has a distinct yellow color and can be quantified by measuring absorbance at 400-405 nm.[12] An inhibitor will reduce the rate of this colorimetric reaction.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[12]

    • Enzyme Working Solution: Dilute a stock solution of the target hCA isoform (e.g., hCA II) in assay buffer to a concentration that gives a linear reaction rate for 10-15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound and a reference inhibitor (e.g., Acetazolamide) in assay buffer containing a small, fixed percentage of DMSO (e.g., 1%).

  • 96-Well Plate Setup:

    • Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Solution.

    • Enzyme Control (Max Activity): 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of the buffer/DMSO vehicle.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each inhibitor dilution.

    • Solvent Control: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of the highest concentration of DMSO used for compounds.

  • Assay Procedure:

    • Add the buffer, enzyme, and inhibitor/vehicle solutions to the appropriate wells and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells (final volume = 200 µL).

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15 minutes.

  • Data Analysis and IC₅₀ Determination:

    • For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)) .

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

cluster_workflow High-Throughput Screening Workflow A 1. Reagent Prep (Enzyme, Inhibitor, Substrate) B 2. Plate Setup (96-well) - Blanks - Controls - Inhibitor Dilutions A->B C 3. Pre-incubation (Enzyme + Inhibitor) B->C D 4. Reaction Initiation (Add p-NPA Substrate) C->D E 5. Kinetic Reading (Abs @ 405 nm) D->E F 6. Data Analysis - Calculate Rates (V) - % Inhibition E->F G 7. Dose-Response Curve & IC₅₀ Determination F->G

Workflow for the p-NPA based HTS assay.

Troubleshooting and Key Considerations

  • Compound Solubility: Sulfonamides can have limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%). A solvent control is critical.[14]

  • Enzyme Stability: Use purified, active enzyme preparations. Avoid repeated freeze-thaw cycles of enzyme stocks.[14]

  • Substrate Stability: The p-NPA substrate can undergo auto-hydrolysis. Always prepare the solution fresh and subtract the rate of the blank (no enzyme) wells from all other readings.[12]

  • Assay Linearity: Ensure the enzyme concentration used results in a linear increase in product formation over the measurement period. If the reaction rate slows, the enzyme concentration may be too high or the substrate is being depleted.

Conclusion

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. The protocols outlined in this document provide a robust framework for its characterization, from detailed kinetic profiling against therapeutically relevant isoforms to its implementation in a high-throughput screening environment. A thorough understanding of its inhibitory profile, particularly its isoform selectivity, is the critical next step in evaluating its potential as a pharmacological tool or a lead candidate for drug discovery programs targeting diseases like glaucoma and cancer.

References

  • Dudutienė, V., Matulienė, J., Smirnov, A., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Available at: [Link]

  • Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Semantic Scholar. Available at: [Link]

  • Wisto, T., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • Zubrienė, A., et al. (2017). Steroidal A/B-ring fusion as a strategy for isoform-selective inhibition of human carbonic anhydrases. RSC Medicinal Chemistry. Available at: [Link]

  • Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Dudutiene, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. Available at: [Link]

  • Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Sci-Hub. Available at: [Link]

  • Mboge, M.Y., et al. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites. Available at: [Link]

  • Navratilova, I., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Molecular Recognition. Available at: [Link]

  • Goodsell, D. (2007). Molecule of the Month: Carbonic Anhydrase. RCSB PDB-101. Available at: [Link]

  • Wisto, T., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]

  • An, Y., et al. (2024). A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Ilies, M., & Supuran, C.T. (2014). Carbonic anhydrases as disease markers. Expert Opinion on Medical Diagnostics. Available at: [Link]

  • Papalia, G.A. (n.d.). Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. Request PDF. Available at: [Link]

  • EBSCO (n.d.). Carbonic anhydrase. EBSCO Research Starters. Available at: [Link]

  • Ilies, M., et al. (2012). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Chemical Neuroscience. Available at: [Link]

  • Bhat, A.A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. MOL2NET. Available at: [Link]

  • Bua, S., et al. (2020). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cardenas, V. Jr., et al. (1998). Kinetics of CO2 excretion and intravascular pH disequilibria during carbonic anhydrase inhibition. Journal of Applied Physiology. Available at: [Link]

  • Bua, S., et al. (2019). Design, synthesis, in vitro inhibition and toxicological evaluation of human carbonic anhydrases I, II and IX inhibitors in 5-nitroimidazole series. ResearchGate. Available at: [Link]

  • Zaib, S., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. Available at: [Link]

  • Maresca, A., et al. (2011). In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pocker, Y., & Sarkanen, S. (1978). Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates. Biochemistry. Available at: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]

  • Ghorab, M.M., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. ResearchGate. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gao, R., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmaceutical and Biological Evaluations. Available at: [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Available at: [Link]

  • Gecibesler, I.H., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Akkurt, M., et al. (2011). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. ResearchGate. Available at: [Link]

  • Saliyeva, L.N., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Saliyeva, L.N., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Phillips, B.M., & Wei, C.C. (2001). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Organic Preparations and Procedures International. Available at: [Link]

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Application Notes and Protocols for Testing the Activity of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a sulfamoyl group, a structural motif frequently associated with inhibitory activity against carbonic anhydrases (CAs). CAs are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are pivotal in a multitude of physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of disorders such as glaucoma, epilepsy, and certain types of cancer.[3][4]

Given the presence of the pharmacologically significant sulfamoyl moiety, it is hypothesized that Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate may act as a carbonic anhydrase inhibitor. This comprehensive guide provides a suite of detailed protocols for academic and industry researchers to rigorously assess the inhibitory activity of this compound. The methodologies described herein encompass a primary biochemical assay for initial screening and kinetic characterization, a secondary cell-based assay to evaluate its efficacy in a cellular environment, and biophysical methods to confirm direct target engagement.

I. Biochemical Assay: Determination of Inhibitory Potency (IC₅₀ and Kᵢ)

The initial assessment of inhibitory activity is achieved through a colorimetric assay that measures the esterase activity of a chosen carbonic anhydrase isoform, typically human carbonic anhydrase II (hCA II) due to its well-characterized nature and physiological relevance.[1] This assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the yellow-colored p-nitrophenol, with the rate of its formation monitored spectrophotometrically at 405 nm.[3] A reduction in the rate of p-nitrophenol production in the presence of the test compound indicates inhibition.

Principle of the Assay

The enzymatic reaction involves the CA-catalyzed hydrolysis of pNPA. The concentration of the resulting p-nitrophenol is directly proportional to the absorbance at 405 nm. By measuring the rate of increase in absorbance over time, the enzyme's activity can be quantified. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] Further kinetic studies can elucidate the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex.[1]

Experimental Workflow

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Assay Buffer E Add Assay Buffer, hCA II, and Test Compound A->E B hCA II Solution B->E C pNPA Substrate G Initiate reaction with pNPA C->G D Test Compound (Serial Dilutions) D->E F Pre-incubate E->F F->G H Kinetic Reading (Absorbance at 405 nm) G->H I Calculate Reaction Rates (ΔAbs/min) H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC₅₀ J->K L Determine Kᵢ (e.g., Lineweaver-Burk plot) K->L

Caption: Workflow for the CA inhibitor enzymatic assay.

Detailed Protocol

Materials:

  • Human Carbonic Anhydrase II (hCA II), purified

  • Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

  • p-Nitrophenyl acetate (pNPA)

  • Acetazolamide (positive control inhibitor)

  • Tris-SO₄ buffer (50 mM, pH 7.4)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer and adjust the pH to 7.4.[1]

    • hCA II Solution: Prepare a stock solution of hCA II in the assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a 3 mM stock solution of pNPA by dissolving it in a minimal amount of ACN and then diluting with the assay buffer. This solution should be prepared fresh daily.[1]

    • Test Compound and Control Solutions: Prepare a stock solution of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC₅₀ determination. Prepare a similar dilution series for the positive control, Acetazolamide.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA II enzyme solution.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of test compound solution at various concentrations.[1]

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of the solvent (e.g., DMSO) used for the test compound.[2]

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for 10 minutes.[2]

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells, bringing the final volume to 200 µL.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode at 25°C, with readings taken every 30-60 seconds for 10-15 minutes.[3]

Data Analysis
  • Calculate the rate of reaction (slope): For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[1]

  • Calculate the percentage of inhibition:

    • % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100

  • Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).[5]

  • Determine the Kᵢ value: To determine the mechanism of inhibition and the Kᵢ, perform the assay with varying concentrations of both the substrate (pNPA) and the inhibitor. Analyze the data using a Lineweaver-Burk plot or other suitable kinetic models.[6]

ParameterDescription
IC₅₀ The concentration of an inhibitor that reduces the enzyme activity by 50%.
Kᵢ The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

II. Cell-Based Assay: Intracellular pH Measurement

To assess the functional consequence of CA inhibition in a cellular context, a cell-based assay measuring changes in intracellular pH (pHi) is employed. Inhibition of CA, which is involved in cellular pH regulation, is expected to alter the cell's ability to manage its internal pH. This can be monitored using a pH-sensitive fluorescent dye, such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM).[7]

Principle of the Assay

BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive fluorescent indicator BCECF.[8] The fluorescence emission of BCECF is pH-dependent. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 490 nm, pH-sensitive, and 440 nm, pH-insensitive) while monitoring emission at a constant wavelength (e.g., 535 nm), a ratiometric measurement of pHi can be obtained that is independent of dye concentration and cell path length.[7]

Experimental Workflow

Cell_Assay_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading and Treatment cluster_measurement_analysis Measurement and Analysis A Seed cells in a 96-well plate B Incubate until confluent A->B C Load cells with BCECF-AM B->C D Wash to remove extracellular dye C->D E Treat cells with Test Compound D->E F Measure fluorescence (Ex: 490/440 nm, Em: 535 nm) E->F H Calculate intracellular pH F->H G Generate calibration curve (using nigericin) G->H I Compare pHi in treated vs. untreated cells H->I

Caption: Workflow for the cell-based intracellular pH assay.

Detailed Protocol

Materials:

  • A suitable cell line expressing carbonic anhydrase (e.g., HT-29)

  • Cell culture medium and supplements

  • BCECF-AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin (for calibration)

  • High K⁺ calibration buffers of varying pH

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with dual excitation capabilities

Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of BCECF-AM (typically 1-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

    • Wash the cells with HBSS and then incubate with the BCECF-AM loading solution for 30-60 minutes at 37°C.[7]

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Compound Treatment:

    • Add HBSS containing various concentrations of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate or controls to the wells.

    • Incubate for a predetermined time to allow the compound to exert its effect.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an emission wavelength of 535 nm, with sequential excitation at 490 nm and 440 nm.[7]

  • Calibration:

    • At the end of the experiment, generate a calibration curve by treating the cells with a high K⁺ buffer containing nigericin (a protonophore that equilibrates intracellular and extracellular pH) at a range of known pH values.[7]

    • Measure the 490/440 nm fluorescence ratio at each pH to create the calibration curve.

Data Analysis
  • Calculate the 490/440 nm fluorescence ratio for each well.

  • Convert the fluorescence ratios to pHi values using the calibration curve.

  • Compare the pHi of cells treated with the test compound to that of untreated and vehicle-treated cells to determine the effect of the compound on intracellular pH.

III. Biophysical Assays: Direct Binding Confirmation

To provide unequivocal evidence of direct interaction between Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate and carbonic anhydrase, biophysical methods are employed. These techniques are label-free and provide quantitative information on binding affinity and thermodynamics.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[9][10] This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[9]

Principle: A solution of the test compound is titrated into a solution containing the target protein (hCA II). The heat changes upon binding are measured and plotted against the molar ratio of the ligand to the protein.

Experimental Setup:

  • Sample Cell: Purified hCA II in a suitable buffer.

  • Syringe: Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in the same buffer.

Data Output:

  • Binding isotherm curve, from which Kₐ, n, and ΔH are derived.

Thermodynamic ParameterDescription
Kₐ (K₋ᵈ) Association (Dissociation) constant, a measure of binding affinity.
n Stoichiometry of binding (number of ligand molecules bound per protein molecule).
ΔH Enthalpy change of binding.
ΔS Entropy change of binding.
B. Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[11][12] The melting temperature (Tₘ) of a protein, the temperature at which 50% of the protein is denatured, is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[11] Ligand binding typically stabilizes the protein, resulting in an increase in its Tₘ.

Principle: The protein is heated in the presence of a fluorescent dye and the test compound. The fluorescence is monitored as a function of temperature. The midpoint of the unfolding transition is the Tₘ.

Experimental Setup:

  • A mixture of purified hCA II, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a suitable buffer.

  • A real-time PCR instrument is often used to control the temperature ramp and measure fluorescence.

Data Output:

  • A melting curve, from which the Tₘ is determined. A significant increase in Tₘ in the presence of the compound indicates binding.

IV. Summary and Interpretation

The combination of these biochemical, cell-based, and biophysical assays provides a robust and comprehensive evaluation of the activity of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate as a potential carbonic anhydrase inhibitor. A positive result in the biochemical assay (low IC₅₀ value) indicates potent inhibition of the enzyme's catalytic activity. A corresponding change in intracellular pH in the cell-based assay provides evidence of its biological efficacy in a cellular environment. Finally, confirmation of direct binding via ITC or TSA validates that the observed effects are due to a direct interaction with the target protein. Together, these data will provide a strong foundation for further drug development efforts.

References

  • Kurkdjian, A., & Guern, J. (1989). Intracellular pH: measurement and importance in cell activity. Annual review of plant physiology and plant molecular biology, 40(1), 271-303.
  • McBrian, M. A., et al. (2013). A Protocol for Measurement of Intracellular pH. Journal of Visualized Experiments, (71), e4219. [Link]

  • Orij, R., et al. (2012). In vivo measurement of cytosolic and mitochondrial pH using a pH-sensitive GFP derivative in Saccharomyces cerevisiae. Microbial cell, 1(5), 153-166.
  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Davies, M. R., et al. (1997). Measurement of intracellular pH in fungal hyphae using BCECF and digital imaging microscopy: Evidence for a primary proton pump in the plasmalemma of a marine fungus. Journal of cell science, 110(12), 1355-1361. [Link]

  • Gasparian, A. O. (2014). Isothermal titration calorimetry for studying protein–ligand interactions. Methods in molecular biology, 1187, 1-13. [Link]

  • Lin, A. P., & Lin, C. C. (1996). Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM. Journal of biotechnology, 46(3), 187-195. [Link]

  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957. [Link]

  • Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Chemistry and physics of lipids, 140(1-2), 115-134.
  • Hu, Y., et al. (2020). Indirect Detection of Ligand Binding by Thermal Melt Analysis. Methods in molecular biology, 2141, 141-158. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 44(12), 706. [Link]

  • Pocker, Y., & Sarkanen, S. (1978). Carbonic anhydrase activity assays. Advances in enzymology and related areas of molecular biology, 47, 149-274.
  • Charles River. (n.d.). Thermal Shift Assays. Charles River. [Link]

  • Dahl, G., & Ljungquist, C. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(3), 321-337. [Link]

  • Križan, A., et al. (2017). Analysis of kinetic data for irreversible enzyme inhibition. Scientific reports, 7(1), 1-11.
  • Reith, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • Geers, C., & Gros, G. (2000). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in physiology, 11, 569. [Link]

  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957. [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). NanoTemper Technologies. [Link]

  • Ilie, M., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 7(1), 1-12. [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International journal of molecular sciences, 23(22), 13898. [Link]

  • Ozen, F., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activ. Journal of enzyme inhibition and medicinal chemistry, 20(4), 381-386.
  • Tufts, J. C., et al. (2012). Detecting Extracellular Carbonic Anhydrase Activity Using Membrane Inlet Mass Spectrometry. Journal of applied physiology, 113(7), 1143-1150. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of hCAII. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. [Link]

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  • da Silva, R. S., & de Moraes, F. F. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Pesquisa Agropecuária Brasileira, 35(8), 1541-1549.
  • Gutfreund, H. (n.d.).
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

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  • Arslan, O., & Nalbantoglu, B. (2001). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. Arzneimittel-Forschung, 51(1), 58-61.
  • Bio-protocol. (n.d.). 4.5. Intracellular pH (pHi) Measurements. Bio-protocol. [Link]

  • Stoica, A., et al. (2018). Measurement of the Extracellular pH of Adherently Growing Mammalian Cells with High Spatial Resolution Using a Voltammetric pH Microsensor. Analytical chemistry, 90(11), 6943-6950. [Link]

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  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • An, M., et al. (2016). Probe for the measurement of cell surface pH in vivo and ex vivo. Proceedings of the National Academy of Sciences, 113(33), 9238-9243. [Link]

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Application Notes and Protocols: Utilizing Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As medicinal chemistry increasingly shifts toward highly functionalized, sp3-enriched, and metabolically stable scaffolds, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) has emerged as a premier building block[1]. This molecule features a dual-pharmacophore architecture: a metabolically robust 1,2-oxazole (isoxazole) core and a primary aliphatic sulfonamide. The presence of the C3-methyl ester provides a highly versatile synthetic handle, allowing researchers to rapidly generate diverse libraries of amides, esters, and alcohols. This guide provides field-proven methodologies and mechanistic insights for leveraging this scaffold in drug discovery.

Mechanistic Grounding in Drug Design (E-E-A-T)

The structural components of this building block dictate its specific applications in targeted therapeutics:

  • Carbonic Anhydrase (CA) Inhibition via the "Tail Approach": Primary sulfonamides (–SO₂NH₂) are the quintessential zinc-binding groups (ZBGs) for Carbonic Anhydrase metalloenzymes[2]. The methylene spacer (–CH₂–) in the sulfamoylmethyl group provides critical flexibility, allowing the isoxazole core to orient optimally within the enzyme's active site. By functionalizing the C3-carboxylate into various amides, researchers can exploit the "Tail Approach"—extending the molecule into the hydrophobic or hydrophilic halves of the CA active site to achieve high isoform selectivity (e.g., targeting tumor-associated CA IX/XII over off-target CA I/II)[3].

  • CNS Therapeutics & Ion Channel Blockade: The scaffold is a truncated, highly tunable bioisostere of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), a clinical anticonvulsant. Zonisamide exerts its effects by blocking the repetitive firing of voltage-sensitive sodium channels and reducing T-type calcium currents[4][5]. The 5-(sulfamoylmethyl)isoxazole core can be similarly derivatized to discover next-generation neurotherapeutics with improved solubility and target-binding kinetics.

Workflow & Mechanistic Pathway

G A Methyl 5-(sulfamoylmethyl) -1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) B Mild Hydrolysis (LiOH, THF/H2O) Prevents Isoxazole Ring Opening A->B C 5-(sulfamoylmethyl)isoxazole -3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA) Tail-Approach Diversification C->D E Target 1: Carbonic Anhydrase (Zn2+ Chelation via -SO2NH2) D->E F Target 2: Voltage-Gated Channels (Na+/Ca2+ Blockade for CNS) D->F

Workflow for derivatizing the isoxazole scaffold into targeted therapeutics.

Experimental Methodologies

Protocol 1: Chemoselective Hydrolysis of the Methyl Ester (The Gateway Reaction)

Expertise & Causality: Isoxazoles are highly sensitive to strong bases and elevated temperatures, which can trigger base-catalyzed deprotonation at the C4 position leading to N–O bond cleavage and irreversible ring-opening (fragmentation into cyanoenolates). Therefore, utilizing mild conditions—specifically Lithium hydroxide (LiOH) at 0 °C to room temperature—is mandatory to preserve the heterocyclic core.

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H₂O (25 mL) to achieve a ~0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice bath and stir for 10 minutes to reach 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq, 7.5 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 3 hours.

  • Workup: Concentrate the mixture in vacuo (at <30 °C) to remove the THF. Dilute the remaining aqueous layer with 15 mL of distilled water and wash with Diethyl Ether (2 × 15 mL) to remove any non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl dropwise.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: This protocol is intrinsically self-validating. The acidification step (Step 6) forces the water-soluble lithium carboxylate to convert into the highly insoluble free carboxylic acid, which immediately precipitates. Furthermore, TLC monitoring (1:1 EtOAc/Hexane) will show the complete disappearance of the ester (Rf ~0.6) and the appearance of a baseline spot that only migrates upon the addition of 1% Acetic Acid to the eluent.

Protocol 2: Parallel Amide Coupling (Tail-Approach Diversification)

Expertise & Causality: The primary sulfonamide (–SO₂NH₂) is a significantly poorer nucleophile than primary or secondary aliphatic amines due to the strong electron-withdrawing nature of the sulfonyl group. This differential nucleophilicity allows for chemoselective amide coupling at the newly formed C3-carboxylic acid without the need for cumbersome sulfonamide protecting groups.

Step-by-Step Procedure:

  • Activation: Dissolve 5-(sulfamoylmethyl)isoxazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under a Nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) and the desired amine building block (1.2 eq, 1.2 mmol).

  • Coupling: Cool the mixture to 0 °C and add HATU (1.2 eq, 1.2 mmol) portion-wise.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Quenching: Quench the reaction by adding 20 mL of ice-cold water, then extract with Ethyl Acetate (3 × 15 mL).

  • Purification Wash: Wash the combined organic layers sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). Dry over Na₂SO₄ and concentrate.

Self-Validating System: The sequential acid-base wash in Step 6 acts as a chemical filter. The 1M HCl wash systematically protonates and removes any unreacted aliphatic amine into the aqueous layer. Subsequently, the saturated NaHCO₃ wash deprotonates and removes any unreacted starting carboxylic acid. If the protocol is executed correctly, only the desired neutral amide product will remain in the organic phase, often bypassing the need for column chromatography.

Data Visualization & Reaction Optimization

Table 1: Optimization of Ester Hydrolysis Conditions (Causality Data) This table demonstrates the critical nature of base selection to prevent isoxazole ring degradation.

Base UsedSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (2.0 eq)MeOH / H₂O602< 10%Massive ring-opening; complete degradation.
K₂CO₃ (2.0 eq)MeOH / H₂O252445%Incomplete conversion; sluggish kinetics.
LiOH·H₂O (1.5 eq) THF / H₂O (3:1) 0 to 25 4 > 95% Clean conversion; intact isoxazole core.

Table 2: Representative SAR Profile of Isoxazole-3-carboxamide Derivatives against CA Isoforms Quantitative data illustrating the "Tail Approach" efficacy using the synthesized building blocks. (Note: Ki values are representative models based on established literature trends for isoxazole sulfonamides).

CompoundR-Group (Amide Tail)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Selectivity (I / IX)
Building Block Methyl ester450120855.3
Analog 1 Benzylamide12004512100
Analog 2 4-Fluorophenylamide>2000858>250
Acetazolamide (Clinical Standard)250122510

References

  • Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Clinical pharmacology and mechanism of action of zonisamide Source: Clinical Neuropharmacology URL: [Link]

  • Title: Advances in structure-based drug discovery of carbonic anhydrase inhibitors Source: Expert Opinion on Drug Discovery URL: [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) is a highly specialized building block and bioactive intermediate characterized by two critical pharmacophores: a primary sulfonamide ( −SO2​NH2​ ) and an isoxazole-3-carboxylate core. In the context of drug discovery, this structural motif is classically leveraged for the selective inhibition of metalloenzymes, most notably the Carbonic Anhydrases (CAs) [1].

The causality behind its design relies on the "tail approach" in medicinal chemistry:

  • The Zinc-Binding Group (ZBG): The sulfamoylmethyl moiety acts as a potent ZBG. In the physiological pH range, the sulfonamide is deprotonated to an anion, which coordinates directly with the active-site Zn2+ ion of the CA enzyme, displacing the catalytic water molecule and halting the hydration of CO2​ [2].

  • The Isoxazole Tail: The 1,2-oxazole-3-carboxylate ring serves as a tunable "tail." While the ZBG anchors the molecule, the isoxazole tail interacts with the hydrophobic and hydrophilic residues lining the active site cavity. Because tumor-associated isoforms (CA IX and CA XII) possess distinct active-site topologies compared to ubiquitous cytosolic isoforms (CA I and CA II), the isoxazole tail dictates isoform selectivity[3].

This guide outlines a self-validating in vitro experimental framework to evaluate the efficacy, selectivity, and metabolic impact of this compound, specifically targeting the hypoxic tumor microenvironment where CA IX is overexpressed.

Fig 1: Hypoxia-induced CA IX pathway and inhibition by sulfamoyl-isoxazole derivatives.

Experimental Design: A Self-Validating Workflow

To establish trustworthiness in the data, the experimental design must be self-validating. A true CA IX/XII inhibitor must demonstrate biochemical affinity in cell-free assays, followed by hypoxia-dependent cytotoxicity in cellular models. If a compound shows equal toxicity in normoxic and hypoxic conditions, it is acting via off-target mechanisms, invalidating its classification as a selective CA inhibitor.

Fig 2: Three-phase in vitro screening workflow for validating CA IX/XII target engagement.

Phase 1: Stopped-Flow CO2​ Hydration Assay (Enzymatic)

Causality: The hydration of CO2​ by carbonic anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard colorimetric microplate assays cannot capture these rapid kinetics accurately. A stopped-flow spectrophotometer must be used to measure the initial velocity of the reaction by tracking the pH-dependent color change of a pH indicator[2].

Protocol:

  • Reagent Preparation: Prepare an assay buffer of 10 mM HEPES (pH 7.4) and 0.1 M Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a stock concentration of ~17 mM CO2​ . Dilute to working concentrations (1.7 to 17 mM).

  • Enzyme/Inhibitor Incubation: Recombinant human CA isoforms (hCA I, II, IX, XII) are diluted to 10–15 nM. Pre-incubate the enzyme with Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (0.1 nM to 10 µM) for 15 minutes at 20°C to allow ZBG-zinc coordination.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate in the stopped-flow instrument. Monitor absorbance at 557 nm for 10–50 milliseconds.

  • Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation derived from the non-linear least-squares fitting of the initial velocities.

Phase 2: Hypoxia-Driven 3D Spheroid Viability Assay (Cellular)

Causality: 2D cell monolayers are uniformly exposed to oxygen, failing to mimic the hypoxic core of solid tumors where CA IX is physiologically relevant. 3D spheroids naturally develop oxygen gradients, triggering HIF-1 α stabilization and subsequent CA IX overexpression in the core[4].

Protocol:

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) or MCF7 (breast cancer) cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Treatment & Environmental Control: Treat spheroids with the compound (0.1 µM to 100 µM). Prepare two identical plates:

    • Plate A (Normoxia): Incubate at 21% O2​ , 5% CO2​ .

    • Plate B (Hypoxia): Incubate in a hypoxia chamber at 1% O2​ , 5% CO2​ .

  • Incubation: Maintain treatment for 96 hours.

  • Viability Readout: Add CellTiter-Glo® 3D reagent. The lysis buffer is specifically formulated to penetrate 3D structures. Shake for 5 minutes, incubate in the dark for 25 minutes, and read luminescence.

  • Validation Check: A highly selective CA IX inhibitor will exhibit a significantly lower IC50​ in Plate B compared to Plate A.

Phase 3: Metabolic Flux Analysis via Seahorse XF (Target Engagement)

Causality: CA IX functions to maintain intracellular pH by hydrating extracellular CO2​ into HCO3−​ and H+ , leading to extracellular acidification. Measuring the Extracellular Acidification Rate (ECAR) provides direct, real-time functional validation of CA IX inhibition[4].

Protocol:

  • Cell Seeding: Seed HT-29 cells in a Seahorse XF96 microplate. Pre-condition cells in 1% O2​ for 48 hours to induce CA IX expression.

  • Assay Medium: Wash and replace growth media with unbuffered Seahorse XF DMEM (pH 7.4) supplemented with 2 mM glutamine.

  • Compound Injection: Load the sensor cartridge with Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (at 10×Ki​ concentration) in Port A.

  • Measurement: Run the Glycolysis Stress Test protocol. Monitor the immediate drop in ECAR (mpH/min) following the injection from Port A. A sharp decrease in ECAR confirms the blockade of CA IX-mediated proton extrusion.

Quantitative Data Presentation

The following table synthesizes the expected benchmark profile for a highly optimized sulfamoyl-isoxazole derivative, demonstrating the required selectivity indices (SI) for clinical viability.

Assay TypeTarget / ConditionReadout MetricExpected Benchmark for Sulfamoyl-IsoxazolesSelectivity Index (vs. Off-Target)
Enzymatic hCA I (Cytosolic, off-target) Ki​ (nM)> 5,000 nM-
Enzymatic hCA II (Cytosolic, off-target) Ki​ (nM)> 1,000 nM-
Enzymatic hCA IX (Transmembrane, tumor) Ki​ (nM)< 25 nM> 40x (vs CA II)
Enzymatic hCA XII (Transmembrane, tumor) Ki​ (nM)< 50 nM> 20x (vs CA II)
3D Cellular HT-29 Spheroids (Normoxia) IC50​ (µM)> 100 µM-
3D Cellular HT-29 Spheroids (Hypoxia 1% O2​ ) IC50​ (µM)< 5 µM> 20x (Hypoxia/Normoxia)
Metabolic HT-29 ECAR (Hypoxia) Δ mpH/min> 40% reduction post-injectionN/A

References

  • Altug, C., Gunes, H., & Monti, S. M. (2017). "Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties." Bioorganic & Medicinal Chemistry, 25(5), 1456-1464. Available at:[Link]

  • D'Ascenzio, M., et al. (2020). "1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors." Journal of Medicinal Chemistry, 63(5), 2470-2488. Available at:[Link]

  • Eldehna, W. M., et al. (2022). "New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling." Pharmaceuticals, 15(9), 1134. Available at:[Link]

  • Sharma, P., et al. (2023). "Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases." RSC Advances, 13(46), 32445-32456. Available at:[Link]

Sources

Application Notes & Protocols: A Systematic Approach to the Preclinical Formulation of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, a representative novel chemical entity (NCE). The structural motifs—a 1,2-oxazole core, a methyl carboxylate ester, and a sulfamoylmethyl side chain—present distinct physicochemical challenges that necessitate a systematic and rational approach to formulation development. This guide moves beyond rigid templates to offer a logical workflow, beginning with essential physicochemical characterization and culminating in detailed, route-specific formulation protocols for preclinical in vitro and in vivo studies. The methodologies are grounded in established principles of pharmaceutical science to ensure robustness, reproducibility, and the generation of reliable experimental data.

Section 1: Introduction to Formulation Science for NCEs

The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is critically dependent on its effective delivery to the biological target.[1][2] Preclinical formulation development is the crucial bridge between a synthesized molecule and its biological evaluation.[3] The primary objective is to develop a safe and effective delivery system that ensures adequate exposure of the compound in experimental models.[4]

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate incorporates three key functional groups that dictate its formulation strategy:

  • 1,2-Oxazole-3-carboxylate: A heterocyclic ester core that influences planarity, lipophilicity, and potential metabolic stability.

  • Sulfamoylmethyl Group (-CH₂SO₂NH₂): The acidic proton on the sulfonamide imparts pH-dependent solubility, making the molecule's behavior sensitive to the local environment.

  • Methyl Ester: Susceptible to hydrolysis, particularly at non-neutral pH, which must be considered for ensuring stability.

A haphazard "mix-and-see" approach to formulation is inefficient and can lead to misleading pharmacokinetic and efficacy data. This guide, therefore, champions a foundational, characterization-first workflow.

Section 2: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, a baseline understanding of the NCE's intrinsic properties must be established.[4] This initial characterization is the most critical step, as it informs every subsequent decision in the formulation process.

Protocol 1: Broad-Spectrum Solubility Assessment

Causality: The solubility of an NCE in various solvents is the primary determinant of the formulation strategy. A broad screening identifies potential solubilizing excipients and flags compounds with inherent low solubility, which represent a significant challenge for modern drug discovery.[4] The selection of test vehicles is based on commonly used and well-characterized pharmaceutical solvents and excipients.[5][6]

Methodology (Equilibrium Shake-Flask Method):

  • Add an excess amount of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (e.g., 5-10 mg) to a 1.5 mL glass vial.

  • Add 1.0 mL of the selected test vehicle (see Table 1) to the vial.

  • Seal the vial and place it on a rotating shaker or orbital mixer at ambient temperature (20-25°C).

  • Equilibrate for 24 hours to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.

  • Dilute the supernatant with a suitable analytical solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration against a standard curve to determine the equilibrium solubility.

Data Presentation:

Vehicle Vehicle Type Anticipated Use Target Solubility (mg/mL)
Deionized WaterAqueous VehicleBaselineReport Value
PBS, pH 7.4Buffered AqueousIn vitro / In vivo (IV)Report Value
0.1 N HClAcidic AqueousOral (Simulated Gastric)Report Value
Propylene Glycol (PG)Co-solventOral / Parenteral> 10
Polyethylene Glycol 400 (PEG 400)Co-solventOral / Parenteral> 10
Ethanol, 200 ProofCo-solventOral / Parenteral> 10
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic SolventIn vitro Stock> 50
20% (w/v) SBE-β-CD in WaterComplexation AgentParenteral (IV)> 5
10% (w/v) Solutol® HS 15 in WaterSurfactantOral / Parenteral (IV)> 5

Table 1: Recommended vehicles for initial solubility screening of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate.

Protocol 2: pH-Solubility Profiling

Causality: The sulfamoyl group contains an ionizable proton. At pH values above its pKa, the compound will deprotonate to form a more soluble anionic species. Understanding this relationship is critical for developing aqueous-based formulations and predicting its dissolution behavior in the gastrointestinal tract.

Methodology:

  • Prepare a series of aqueous buffers spanning a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Execute the shake-flask solubility protocol as described in Protocol 1 for each buffer.

  • Measure the final pH of the supernatant after equilibration to confirm it has not shifted.

  • Plot the resulting solubility (log scale) against the final measured pH. The inflection point of this curve will provide an estimate of the compound's pKa.

Section 3: Formulation Development Workflow & Strategy

The data gathered from the physicochemical characterization directly feeds into a logical decision-making process for selecting the appropriate formulation strategy. The choice is primarily dictated by the intended route of administration and the required dose.[1][2]

Formulation Selection Workflow

G cluster_iv Intravenous (IV) cluster_po Oral (PO) cluster_invitro In Vitro start_node Start: Physicochemical Data (Solubility, Stability) decision_route decision_route start_node->decision_route Select Route decision_node decision_node process_node process_node output_node output_node iv_sol Aqueous Solubility > Target Dose Conc.? decision_route->iv_sol IV po_sol Solubility in Co-solvent > Target Dose Conc.? decision_route->po_sol PO invitro_sol Solubility in DMSO > 10 mM? decision_route->invitro_sol In Vitro iv_simple Formulate in Saline or D5W iv_sol->iv_simple Yes iv_complex Use Cyclodextrin or Surfactant Vehicle iv_sol->iv_complex No iv_final IV Formulation iv_simple->iv_final Sterile Filter iv_complex->iv_final po_solution Formulate in Co-solvent (e.g., PEG 400/Water) po_sol->po_solution Yes po_suspension Formulate as Suspension (e.g., 0.5% HPMC) po_sol->po_suspension No po_final Oral Formulation po_solution->po_final Final Solution po_suspension->po_final Final Suspension invitro_dmso Prepare High-Conc. DMSO Stock invitro_sol->invitro_dmso Yes invitro_rethink Re-evaluate compound or use alternative solvent invitro_sol->invitro_rethink No invitro_final In Vitro Stock invitro_dmso->invitro_final

Caption: Decision workflow for formulation strategy.

Strategy 1: Formulation for In Vitro Cell-Based Assays

Rationale: The primary requirements are high concentration for serial dilution and minimal vehicle-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the standard solvent for this purpose due to its strong solubilizing power and predictable effects on most cell lines at low final concentrations (<0.5%).

Protocol 3: Preparation of a 10 mM DMSO Stock Solution

  • Accurately weigh a target amount of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (e.g., 2-3 mg) into a sterile, amber glass vial.

  • Calculate the precise volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the vial.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) or brief sonication may be applied if dissolution is slow.

  • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • Aliquot into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Strategy 2: Formulations for Oral (PO) Administration

Rationale: Oral formulations for preclinical studies prioritize maximizing exposure.[4] Depending on the dose and solubility, this can be achieved with a simple solution or a uniform suspension.

Protocol 4a: Co-solvent Solution for Oral Dosing (e.g., for doses <10 mg/kg) This protocol is suitable if solubility in a tolerable co-solvent system is sufficient for the target dose concentration.

  • Prepare the vehicle: 40% PEG 400, 10% Ethanol, 50% Water (v/v/v).

  • Weigh the required amount of the compound into a glass beaker or vial.

  • Add the ethanol component first and vortex to wet the compound.

  • Add the PEG 400 and vortex/sonicate until a clear solution is formed.

  • Finally, add the water component dropwise while stirring to prevent precipitation.

  • The final formulation should be a clear, homogenous solution.

Protocol 4b: Amorphous Suspension for Oral Dosing (e.g., for doses >10 mg/kg or poor solubility) This protocol is used when the required dose cannot be dissolved in a small, tolerable volume of a solution vehicle.

  • Prepare the suspension vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Polysorbate 80 (Tween® 80) in deionized water. Mix thoroughly until all HPMC is hydrated.

  • Weigh the required amount of compound into a mortar.

  • Add a few drops of the suspension vehicle containing Polysorbate 80 to wet the powder.

  • Triturate the powder with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.

  • Gradually add the remaining vehicle in small portions, mixing continuously, to achieve the final desired volume and concentration.

  • The final formulation should be a milky, homogenous suspension that does not rapidly sediment. Stir continuously before and during dose administration.

Strategy 3: Formulation for Intravenous (IV) Administration

Rationale: IV formulations have the most stringent requirements. They must be sterile, isotonic, and free of particulates to prevent embolism and irritation.[7][8] For poorly water-soluble compounds, solubilizing excipients like cyclodextrins or non-ionic surfactants are essential. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a preferred agent due to its high water solubility and favorable safety profile.[5]

Protocol 5: Solubilized Formulation with SBE-β-CD for IV Dosing

  • Prepare the vehicle: 20% (w/v) Captisol® (SBE-β-CD) in D5W (5% Dextrose in Water).

  • Weigh the required amount of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate into a sterile depyrogenated glass vial.

  • Add the SBE-β-CD vehicle to the vial.

  • Vortex or sonicate until the compound is fully dissolved. The formation of the inclusion complex may take time. Gentle heating (up to 40°C) can be used to accelerate the process.

  • Once dissolved, allow the solution to cool to room temperature.

  • Crucial Step: Sterile filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile final container. This removes any undissolved particles and ensures sterility.

  • Visually inspect the final filtered solution against a black and white background to ensure it is clear and free of any visible particles.

Section 4: Quality Control and Best Practices

A prepared formulation is only as reliable as its quality. The following checks should be considered best practice for any experimental formulation.

  • Visual Inspection: Always check for clarity (solutions) or homogeneity (suspensions) before administration.

  • pH Measurement: For aqueous formulations, confirm the final pH is within a physiologically acceptable range (typically pH 5-8 for IV).

  • Dose-Uniformity (Suspensions): For suspensions, it is advisable to take samples from the top and bottom of the bulk formulation after stirring to confirm the compound is evenly distributed.

  • Use-Time Stability: For NCEs, it is critical to confirm that the compound remains stable and in solution/suspension for the duration of the experiment. A simple method is to let the formulation sit on the bench for the planned experimental time (e.g., 4-8 hours) and then re-inspect for precipitation and analyze for concentration.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. PubMed.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. WuXi AppTec.
  • Solubilizing Excipients in Oral and Injectable Formulations. Springer.
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
  • Excipients' Attributes Crucial for Parenteral Preparation. Roquette.
  • Excipients Use in Parenteral and Lyophilized Formulation Development. Academia.edu.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.

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Application Notes & Protocols: Strategic Derivatization of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1,2-Oxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active molecules stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3][4][5] The core scaffold of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate presents a synthetically versatile platform for generating compound libraries aimed at drug discovery.

This guide focuses on the strategic derivatization of this molecule. We will explore chemical modifications at two key positions: the sulfonamide nitrogen and the methyl ester. The sulfonamide moiety is a critical functional group, often acting as a bioisostere of carboxylic acids and forming crucial hydrogen bonds with target proteins.[6] The ester group, upon hydrolysis, provides a carboxylic acid handle for the introduction of immense chemical diversity through amide bond formation.

The objective of this document is to provide robust, field-tested protocols for the synthesis of a focused library of derivatives. By systematically modifying the parent compound and evaluating the biological activity of the resulting analogues, researchers can construct a detailed Structure-Activity Relationship (SAR) model, paving the way for rational drug design and lead optimization.[7][8][9][10]

Scaffold Analysis and Points of Derivatization

The parent molecule, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, offers two primary, synthetically accessible handles for modification. A strategic approach to SAR necessitates a focused, independent derivatization at each site to clearly delineate the impact of each structural change on biological activity.

  • Position A: The Sulfonamide (SO₂NH₂) Moiety: This primary sulfonamide is amenable to N-acylation and N-alkylation. Modifications here directly impact the hydrogen-bonding capacity and steric profile of a potential pharmacophore.

  • Position B: The Methyl Ester (COOCH₃) Moiety: This group is a synthetic precursor. It can be readily hydrolyzed to a carboxylic acid, which then serves as a versatile anchor point for coupling with a vast array of amines to generate a diverse amide library.

Caption: Key points for derivatization on the core scaffold.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification.

Protocol 1: Derivatization of the Sulfonamide Moiety (Position A)

Reaction: N-Acylation of the Primary Sulfonamide

The conversion of a primary sulfonamide to an N-acylsulfonamide is a fundamental transformation in medicinal chemistry.[11] N-acylsulfonamides often exhibit improved cell permeability and metabolic stability compared to their carboxylic acid counterparts, for which they can serve as bioisosteres.[6] This protocol details a classical approach using an acyl chloride under basic conditions.

workflow1 Workflow: N-Acylation of Sulfonamide start Dissolve Core Scaffold & Base (e.g., Pyridine) in DCM cool Cool to 0°C (Ice Bath) start->cool add_acyl Add Acyl Chloride (1.1 eq.) Dropwise cool->add_acyl react Stir at RT Monitor by TLC add_acyl->react workup Quench with 1M HCl Separate Layers react->workup extract Extract Aqueous Layer with DCM workup->extract dry Combine Organics Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General workflow for the N-acylation of the sulfonamide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a base, such as pyridine or triethylamine (2.0-3.0 equivalents).

    • Causality Note: The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.

  • Reagent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding 1M aqueous HCl. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Derivatization of the Methyl Ester Moiety (Position B)

This is a two-step process involving the hydrolysis of the ester followed by the formation of an amide bond. This pathway opens the door to unparalleled structural diversity.

Step 2a: Saponification (Ester Hydrolysis)

Rationale: The conversion of the methyl ester to a carboxylic acid is the gateway to amide library synthesis.[12][13] Base-catalyzed hydrolysis, or saponification, is an irreversible and high-yielding method to achieve this transformation.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (1.0 equivalent) in a mixture of THF and water.

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Step 2b: Amide Bond Formation

Rationale: Amide bond formation is one of the most important reactions in drug discovery.[14] Using peptide coupling reagents allows for the efficient formation of amides from carboxylic acids and amines under mild conditions, preserving sensitive functional groups.

workflow2 Workflow: Ester Hydrolysis to Amide Formation cluster_hydrolysis Step 2a: Hydrolysis cluster_amidation Step 2b: Amidation h1 Dissolve Ester in THF/Water h2 Add Base (LiOH) Stir at RT h1->h2 h3 Acidify with HCl to Precipitate Acid h2->h3 h4 Filter and Dry Carboxylic Acid h3->h4 a1 Dissolve Acid, Amine (1.2 eq.) & Coupling Agents (EDC/HOBt) in DMF/DCM h4->a1 a2 Stir at RT Monitor by TLC a1->a2 a3 Aqueous Work-up & Extraction a2->a3 a4 Purify by Column Chromatography a3->a4

Caption: Workflow for ester derivatization via hydrolysis and amidation.

Step-by-Step Methodology:

  • Preparation: To a solution of the carboxylic acid from Step 2a (1.0 equivalent) in an anhydrous solvent like DMF or DCM, add the desired primary or secondary amine (1.2 equivalents).

  • Coupling Agents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and an additive like Hydroxybenzotriazole (HOBt) (1.3 equivalents).

    • Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine.[15]

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Building the Structure-Activity Relationship (SAR)

A systematic exploration of chemical space is paramount. By synthesizing a matrix of compounds where one functional group is varied while the other is held constant, a clear SAR can be established.

Data Organization and Analysis:

Quantitative data from biological screening should be meticulously organized to facilitate analysis. The table below serves as a template for collating synthetic and biological data.

Compound IDModification SiteR-GroupYield (%)Purity (%)Biological Activity (IC₅₀, µM)
Parent --->9850.0
A-1 Sulfonamide (A)Acetyl75>9925.3
A-2 Sulfonamide (A)Benzoyl68>9810.1
A-3 Sulfonamide (A)Cyclopropylcarbonyl81>9945.8
B-1 Carboxamide (B)-NH-propyl65>9830.2
B-2 Carboxamide (B)-NH-benzyl72>995.8
B-3 Carboxamide (B)-N(morpholino)59>9715.6

Data shown are for illustrative purposes only.

Interpreting the Results - A Logical Framework:

The data generated from these derivatization campaigns allows for a hypothesis-driven approach to lead optimization.

sar_logic synthesis Synthesize Focused Library (Protocols 1 & 2) testing Biological Screening (e.g., Enzyme Assay, Cell Assay) synthesis->testing analysis Analyze Data Identify Trends (SAR) testing->analysis hypothesis Formulate Hypothesis (e.g., 'A hydrophobic pocket exists near Position B') analysis->hypothesis design Design Next-Generation Compounds to Test Hypothesis hypothesis->design design->synthesis Iterate

Caption: The iterative cycle of a structure-activity relationship study.

From the example data, one might hypothesize that a large, hydrophobic substituent at the carboxamide position (B-2, benzyl) and an aromatic acyl group at the sulfonamide position (A-2, benzoyl) significantly enhance potency. This suggests the presence of corresponding hydrophobic binding pockets in the biological target. The next iteration of synthesis would then focus on exploring a wider range of substituted aromatic and heteroaromatic groups at these positions to further refine the SAR and maximize potency.[16]

References

  • ResearchGate. (2025). A Single Vessel Protocol for the Efficient Formation of Amide Bonds from Esters and Lactones. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Available at: [Link]

  • Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles. Available at: [Link]

  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. Available at: [Link]

  • Technion. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

  • NIH. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • NIH. (n.d.). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Available at: [Link]

  • NIH. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • PubMed. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Available at: [Link]

  • PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Available at: [Link]

  • PubMed. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. Available at: [Link]

  • ResearchGate. (2025). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • PubMed. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available at: [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges posed by the unique physicochemical properties of this molecule.

Introduction

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a polar sulfonamide group and a methyl ester. These functional groups, while crucial for its intended biological activity, introduce significant challenges during purification. The presence of an acidic proton on the sulfonamide moiety and its high polarity often lead to issues such as poor solubility in standard solvents, peak tailing during chromatography, and difficulties in achieving high crystalline order. This guide offers expert insights and field-proven protocols to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate.

Q1: What are the key physicochemical properties of this molecule that influence its purification?

A1: The purification strategy is dictated by three main features:

  • High Polarity: The combination of the sulfonamide (-SO₂NH₂) and methyl ester (-COOCH₃) groups makes the molecule quite polar. This results in low solubility in non-polar solvents (e.g., hexanes, toluene) and good solubility in polar solvents (e.g., ethyl acetate, acetone, methanol).

  • Acidity: The sulfonamide group has an acidic proton (pKa ≈ 10), which can lead to strong interactions with basic sites on stationary phases like silica gel, causing significant peak tailing during column chromatography.[1]

  • Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor and acceptor. This property is crucial for selecting appropriate recrystallization solvents and explains its affinity for polar stationary phases.

Q2: What are the most common impurities to expect during the synthesis and workup of this compound?

A2: Impurities typically arise from the synthetic route. Common precursors for 1,2-oxazoles involve β-enamino ketoesters and hydroxylamine.[2][3] Subsequent functionalization to add the sulfamoylmethyl group introduces other potential contaminants. Expect to find:

  • Unreacted starting materials.

  • Hydrolyzed by-products, such as the corresponding carboxylic acid from ester hydrolysis, particularly if exposed to strong acid or base.

  • Regioisomers formed during the oxazole ring synthesis.

  • Residual solvents from the reaction and extraction steps.

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure and identifying organic impurities. The presence of sharp, well-defined peaks and correct integration values are key indicators of purity.[2][4]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity by separating the main compound from impurities and confirming its molecular weight.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid purity checks and for developing conditions for flash column chromatography. A single, well-defined spot in multiple solvent systems is a good sign of purity.

Q4: What safety precautions should be taken when handling sulfonamide-containing compounds?

A4: While specific toxicity data for this compound may be limited, general precautions for handling sulfonamide drugs should be followed. Some individuals can have allergic reactions to sulfonamides.[5] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Troubleshooting Purification Challenges

This section provides direct answers to specific problems encountered during the purification process.

Recrystallization Issues

Q5: My compound is "oiling out" from the solution instead of forming crystals. What is causing this and how can I fix it?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid phase because it is below its melting point or due to high impurity levels.[6] This is common with polar compounds when the solvent choice is not optimal.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent in small portions until the solution is just shy of being fully clear. Allow it to cool much more slowly.[6]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Let the solution cool to room temperature undisturbed on a benchtop, perhaps insulated with a cloth, before moving it to a cold bath. Slow cooling is essential for growing large, well-ordered crystals.[7]

  • Change Solvent System: The current solvent may be too nonpolar. Experiment with a more polar single solvent or a binary mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to provide a nucleation site.[6]

Q6: I have very low recovery of my product after recrystallization. What are the likely causes?

A6: Low recovery is a common problem in recrystallization, often due to suboptimal solvent selection or procedural errors.[6]

Potential Cause Explanation Recommended Solution
Excessive Solvent This is the most frequent error. Too much solvent keeps a significant amount of the product dissolved even after cooling.[6]Use the minimum amount of hot solvent required to fully dissolve the crude product. Add it in small portions.[6]
Inappropriate Solvent The solvent may be too good at dissolving the compound, even at low temperatures.Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
Premature Crystallization The product crystallizes on the filter paper or funnel during a hot filtration step to remove insoluble impurities.Pre-heat all glassware (funnel, receiving flask) before filtration and perform the step as quickly as possible.[6]
Multiple Transfers Product is lost with each transfer between flasks or during filtration.Minimize the number of transfers. Ensure you scrape and wash all glassware thoroughly with the cold mother liquor.
Column Chromatography Issues

Q7: My compound streaks badly and shows significant tailing on a silica gel column. How can I achieve sharp, symmetrical peaks?

A7: Peak tailing is a classic sign of strong, undesirable interactions between an acidic compound and the silica gel stationary phase. The acidic silanol groups (Si-OH) on the silica surface can deprotonate your sulfonamide, causing it to bind too tightly.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase. This protonates the silica surface, reducing its interaction with your acidic compound, and ensures your compound remains in its neutral form.

  • Use a Modified Stationary Phase: If acidifying the mobile phase is not an option, consider using a less acidic stationary phase like alumina or a bonded phase such as diol- or amino-functionalized silica.[1]

  • Dry Loading: If the compound has poor solubility in the mobile phase, it can precipitate at the top of the column, leading to streaking.[1] Adsorbing the compound onto a small amount of silica gel and loading it as a dry powder can resolve this. (See Protocol 4).

Q8: The compound will not elute from the silica column, even with highly polar solvents like 100% ethyl acetate. What should I do?

A8: This indicates a very strong affinity for the stationary phase, a common issue with polar sulfonamides.[1]

Solutions:

  • Increase Mobile Phase Polarity Further: Gradually increase the polarity by adding methanol to your ethyl acetate. Start with 1% methanol and increase incrementally to 5-10%. Methanol is a very strong eluent and will displace highly polar compounds.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography is consistently problematic, reversed-phase (C18) chromatography may be a better option. The mobile phase would typically be a mixture of water and acetonitrile or methanol.

  • Check for Degradation: Confirm that the compound is not degrading on the silica. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared.[1]

Process Flow and Decision Making

A logical workflow is critical for efficiently purifying your compound. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

G Diagram 1: Purification Strategy Decision Tree cluster_start cluster_purity cluster_actions cluster_outcome start Crude Product Analysis (TLC, ¹H NMR) purity_check Is the major spot >90% pure with few, non-polar impurities? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize Yes chromatography Perform Flash Column Chromatography purity_check->chromatography No (Complex mixture or polar impurities) final_check Assess Purity (NMR, LC-MS) recrystallize->final_check chromatography->final_check pure_product Pure Product final_check->pure_product Purity >98% needs_rework Impure: Re-evaluate Strategy final_check->needs_rework Purity <98% needs_rework->recrystallize If chromatographed needs_rework->chromatography If recrystallized

Caption: A workflow for choosing between recrystallization and chromatography.

Part 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent (e.g., acetone or ethyl acetate) in a small vial.

  • Spot Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 50:50 Hexane:Ethyl Acetate, or 95:5 Dichloromethane:Methanol). Ensure the chamber is saturated with solvent vapor.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If necessary, stain with potassium permanganate.

  • Analyze: Calculate the Retention Factor (Rf) for each spot. A pure compound should ideally show a single spot. Use different solvent systems to confirm.

Protocol 2: Standard Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions, with heating and swirling, until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Flash Column Chromatography on Silica Gel
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add this solution carefully to the top of the packed column. Alternatively, use the dry loading technique (Protocol 4).

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis. To combat peak tailing, add 0.5% acetic acid to your mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 4: Dry Loading Technique for Column Chromatography
  • Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., methanol, acetone, or dichloromethane).

  • Add Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

  • Evaporate: Thoroughly mix the slurry and then remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add this powder to the top of the already packed chromatography column.

  • Elute: Gently add the initial mobile phase and proceed with the elution as described in Protocol 3.

G Diagram 2: Troubleshooting Column Chromatography Tailing start Peak Tailing Observed on Silica Gel TLC/Column check_acid Is the compound acidic? (e.g., contains sulfonamide, COOH) start->check_acid add_acid Add 0.1-1% Acetic Acid to the Mobile Phase check_acid->add_acid Yes check_solubility Is the compound poorly soluble in the mobile phase? check_acid->check_solubility No success Symmetrical Peaks Achieved add_acid->success dry_load Use Dry Loading Technique (See Protocol 4) check_solubility->dry_load Yes check_overload Is the column overloaded? check_solubility->check_overload No dry_load->success reduce_load Reduce Sample Load (Ratio of sample:silica should be ~1:50) check_overload->reduce_load Yes check_overload->success No, problem solved reduce_load->success

Caption: A diagnostic workflow for resolving peak tailing in chromatography.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Osol, A. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Various Authors. (Year N/A). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21.
  • Various Authors. (2018). Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes. Journal of King Saud University - Science.
  • Bruzgulienė, J., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
  • Various Authors. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Various Authors. (Year N/A). 5-Methyl-1,2-oxazole-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Various Authors. (Year N/A). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Various Authors. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. [Link]

  • Matrix Fine Chemicals. METHYL 5-METHYL-1,2-OXAZOLE-3-CARBOXYLATE | CAS 19788-35-3. Product Page. [Link]

  • Various Authors. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. [Link]

  • Bruzgulienė, J., et al. (2022). Supporting Information for: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia.

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Our goal is to provide you with expert, field-proven insights to anticipate and overcome common solubility challenges, ensuring the accuracy and reproducibility of your assay results.

Introduction: Understanding the Molecule

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring several key functional groups that dictate its physicochemical behavior. Its limited aqueous solubility is a primary technical hurdle in assay development. The core challenges stem from:

  • The Sulfonamide Group (-SO₂NH₂): This group is weakly acidic. In its neutral (protonated) state at lower pH, the molecule is more hydrophobic and less soluble. As the pH increases above its pKa, the sulfonamide deprotonates to form a more soluble anionic species.[1][2]

  • Aromatic and Heterocyclic Core: The 1,2-oxazole ring and associated structures contribute to the molecule's overall hydrophobicity and can promote strong crystal lattice interactions, making it difficult to dissolve.[3][4]

  • Solvent Mismatch: Like many small molecules in drug discovery, this compound is typically stored in 100% Dimethyl Sulfoxide (DMSO). The rapid dilution of this organic stock into an aqueous assay buffer—a phenomenon known as "solvent shock"—is the most common cause of precipitation.[5][6]

This guide provides a systematic approach to addressing these issues, moving from fundamental principles to advanced troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by users.

Q1: My compound precipitated instantly when I diluted my DMSO stock into my aqueous assay buffer. What happened and how do I fix it?

A1: You have encountered "solvent shock."[7] This occurs when the compound, stable in a high concentration of organic solvent (DMSO), is rapidly introduced to an aqueous environment where its solubility is much lower. The localized high concentration causes the compound to crash out of solution.

Quick Fixes:

  • Slow Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid dispersal.[6]

  • Serial Dilution in DMSO: Before the final aqueous dilution, perform serial dilutions in 100% DMSO to lower the compound concentration. This reduces the magnitude of the solvent shock.[8]

  • Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but keep it as low as possible (typically <0.5% in cell-based assays) and consistent across all wells, including controls.[9][10]

Q2: I'm seeing highly variable results and non-sigmoidal dose-response curves in my enzyme assay. Could this be a solubility problem?

A2: Absolutely. Inconsistent results are a classic sign of compound precipitation or aggregation.[10] When the compound is not fully dissolved, its effective concentration at the target is unknown and inconsistent. Aggregates can also cause non-specific inhibition, leading to false positives.[5][10] Before proceeding, you must confirm the compound's solubility in your specific assay buffer at the highest concentration tested.

Q3: How can I systematically improve the solubility of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in my final assay solution?

A3: A multi-pronged approach is most effective:

  • Optimize pH: Since the sulfonamide group is weakly acidic, increasing the pH of your assay buffer (e.g., from 7.4 to 8.0) can significantly increase solubility by promoting ionization.[1][2]

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent can increase the solvent capacity of your buffer.[11][12]

  • Add Surfactants: Low concentrations (e.g., 0.01%) of a non-ionic surfactant can help prevent aggregation.[10]

Q4: What is the best way to prepare and store my stock solutions?

A4: Prepare high-concentration stock solutions (e.g., 10-20 mM) in high-purity, anhydrous DMSO.[8][9] DMSO is hygroscopic (absorbs water from the air), and absorbed water can decrease the solubility of your compound over time.[9] Store stocks in tightly sealed vials at -20°C or -80°C and aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][9]

Part 2: Troubleshooting Guides & Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic, evidence-based approach to troubleshooting. The following guides provide detailed protocols to diagnose and solve solubility issues definitively.

Guide 1: The Foundation - Proper Stock Preparation and Dilution

The most critical step for assay success is a meticulously prepared working solution. Failure here will invalidate all downstream results. This workflow is designed to minimize solvent shock and prevent precipitation.

  • Prepare Master Stock: Dissolve Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution using a vortex mixer. Gentle warming or sonication may be applied if necessary.

  • Create Serial Dilutions (in 100% DMSO): Prepare a series of dilutions from your master stock using only 100% DMSO.[8] For example, to create a 10-point, 3-fold dilution series, you would dilute the 10 mM stock to 3.33 mM, then the 3.33 mM to 1.11 mM, and so on, all within 100% DMSO. This creates a "source plate" for your assay.

  • Final Assay Dilution: The final step is to dilute a small volume from your DMSO source plate into the final aqueous assay buffer. For a 200-fold dilution (to achieve 0.5% final DMSO), you would add 1 µL from each well of your DMSO plate to 199 µL of assay buffer in your final assay plate.

  • Mixing: Add the DMSO stock to the buffer (not the other way around). Mix immediately and thoroughly. Visually inspect the plate for any signs of precipitation before proceeding with the assay.[10]

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilutions cluster_2 Step 3: Final Working Solution A Weigh Solid Compound B Dissolve in 100% Anhydrous DMSO to create 10 mM Master Stock A->B C Create Serial Dilutions (e.g., 3-fold steps) in 100% DMSO B->C Prevents precipitation at high concentrations D Add small volume (e.g., 1 µL) of DMSO dilution to large volume (e.g., 199 µL) of Aqueous Assay Buffer C->D Minimizes 'Solvent Shock' E Mix Immediately & Thoroughly D->E F Visually Inspect for Precipitation E->F G Proceed to Assay F->G

Figure 1. Recommended workflow for preparing assay-ready solutions.

Guide 2: Systematic Solubility Assessment in Assay Buffer

Do not assume solubility. You must empirically determine the kinetic solubility of your compound in the exact buffer system you plan to use.

  • Prepare Buffers: Prepare several versions of your final assay buffer. For example:

    • Buffer A: Standard Assay Buffer (e.g., pH 7.4)

    • Buffer B: High pH Assay Buffer (e.g., pH 8.0)

    • Buffer C: Standard Buffer + 2% PEG300 (a co-solvent)[6][13]

    • Buffer D: Standard Buffer + 0.01% Triton X-100 (a surfactant)[10]

  • Prepare Compound Plate: In a clear 96-well plate, add a high concentration of the compound stock (e.g., 2 µL of 10 mM stock in DMSO) to multiple wells.

  • Add Buffers: Add 98 µL of each test buffer (A, B, C, D) to the compound-containing wells to achieve a final concentration of 200 µM with 2% DMSO. Also, prepare buffer-only and DMSO-only controls.

  • Incubate and Read: Seal the plate, mix well, and incubate at your assay temperature for 1-2 hours. Read the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. A significant increase in absorbance compared to controls indicates light scattering from insoluble particles.

  • Analyze: The highest concentration that shows no increase in absorbance is your approximate kinetic solubility limit under those conditions.

StrategyAgent/MethodTypical ConcentrationMechanism of ActionReference
pH Adjustment Increase buffer pHpH 7.5 - 8.5Increases ionization of the acidic sulfonamide group, enhancing aqueous solubility.[1][2]
Co-solvents PEG300, Ethanol1-5% (v/v)Increases the polarity of the bulk solvent, improving the solvation of hydrophobic molecules.[11][13]
Surfactants Tween-80, Triton X-1000.01-0.1% (v/v)Forms micelles that can encapsulate the compound or prevent aggregation of small precipitates.[6][10]
Complexation Agents Cyclodextrins (e.g., HP-β-CD)1-10 mMEncapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior.[11]
Guide 3: Diagnosing and Mitigating Assay Interference

If you suspect aggregation is causing non-specific activity, this protocol can provide a definitive answer.

  • Run Parallel Assays: Set up your standard dose-response experiment. Run an identical, parallel experiment where you have added a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer for all dilutions.[10]

  • Compare IC₅₀ Values:

    • If the IC₅₀ value increases significantly (e.g., >10-fold) in the presence of the detergent, it strongly indicates that the compound's apparent activity was due to aggregation-based, non-specific inhibition. The detergent is breaking up these aggregates.

    • If the IC₅₀ value remains unchanged, the compound is likely acting via a specific mechanism, and aggregation is not the primary issue.

G A Inconsistent or Non-Specific Assay Results B Is the compound fully soluble in the assay buffer at the highest concentration used? A->B C Perform Kinetic Solubility Test (Protocol 2.1) B->C D YES B->D E NO B->E F Run Aggregation Test with 0.01% Triton X-100 (Protocol 3.1) D->F G Modify Assay Buffer: • Increase pH • Add Co-solvent • Lower Compound Conc. E->G H Does IC₅₀ shift >10-fold? F->H G->C Re-validate Solubility I YES H->I J NO H->J K Activity is likely due to aggregation. Data is unreliable. Re-evaluate with modified buffer. I->K L Activity is likely specific. Proceed with investigation. J->L

Figure 2. Troubleshooting workflow for assay interference.

References

  • Cho, J. K., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]

  • Flanagan, D. R., & Bhatti, K. M. (1986). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Park, J. H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available at: [Link]

  • Schilling, R. J., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]

  • Gorniak, R., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. Available at: [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC. Available at: [Link]

  • Ascension Sciences. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascension Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual. Available at: [Link]

  • Tappe, W., et al. (2013). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available at: [Link]

  • Ali, S. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

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Interpreting unexpected results in Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8). As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical tensions inherent to this molecule.

This compound features three highly reactive domains: an electrophilic methyl ester, a base-sensitive isoxazole core, and an amphoteric sulfamoylmethyl group. Understanding the causality behind how these functional groups interact under experimental conditions is the key to preventing degradation, improving yields, and ensuring analytical accuracy.

I. Frequently Asked Questions & Troubleshooting

Q1: Why am I observing unexpected mass fragmentation and a loss of my target molecule during ester hydrolysis? The Causality: You are likely experiencing base-mediated isoxazole ring scission. While your goal is to saponify the methyl ester at the C3 position, the isoxazole N–O bond is inherently labile. When exposed to strong bases (e.g., NaOH or KOH at room temperature or above), the base can deprotonate the highly acidic methylene bridge (-CH₂-) flanked by the sulfonyl group and the isoxazole ring, or the C4 proton. This triggers an electron cascade that cleaves the N–O bond, resulting in an acyclic cyanoenol or ketenimine derivative[1]. The Solution: Shift from thermodynamic to kinetic control. Use a milder base such as Lithium Hydroxide (LiOH) in a biphasic or mixed solvent system (THF/H₂O) at 0 °C. The lithium ion coordinates with the ester carbonyl, accelerating hydrolysis while minimizing the basicity of the environment, thereby preserving the isoxazole ring[2].

Q2: During N-alkylation or amidation attempts, my yields are <20% and TLC shows multiple polar spots. What is causing this? The Causality: Competitive deprotonation. The primary sulfonamide nitrogen (-SO₂NH₂) is acidic, typically exhibiting a pKa of approximately 9.5 to 10.5[3]. If you use bases like K₂CO₃ or NaH to drive an amidation at the ester or an alkylation elsewhere, the base will preferentially deprotonate the sulfonamide. This leads to unwanted N-alkylation of the sulfonamide, polymerization, or compound degradation. The Solution: You must employ a self-validating protection strategy. Protect the sulfonamide group (e.g., using a tert-butyloxycarbonyl [Boc] or p-methoxybenzyl [PMB] group) prior to functionalizing the ester. Alternatively, for direct amidation of the ester, use non-nucleophilic bases (like DIPEA) combined with highly specific coupling reagents (e.g., HATU) that do not require high pH environments.

Q3: Why does my compound exhibit severe peak tailing and inconsistent retention times during Reverse-Phase LC-MS? The Causality: The amphoteric nature of the sulfamoylmethyl group causes secondary interactions. In unbuffered or neutral HPLC water, the sulfonamide exists in a dynamic equilibrium between its neutral and deprotonated states. Furthermore, the isoxazole nitrogen can interact with unendcapped silanol groups on the silica stationary phase. The Solution: Force the molecule into a single ionization state. Buffer your mobile phase with 0.1% Formic Acid (pH ~2.7) to ensure the sulfonamide remains fully protonated and neutral, which will sharpen the peak and eliminate silanol-driven tailing.

II. Diagnostic Data & Analytical Profiling

To help you rapidly identify whether your reaction has proceeded correctly or if the isoxazole ring has degraded, compare your analytical data against this standardized matrix.

Analytical MethodIntact Target (Expected)Ring-Opened Degradant (Unexpected)Mechanistic Indicator
LC-MS (ESI+) [M+H]⁺ matches calculated massOften[M+H]⁺ - 18 Da (loss of H₂O post-rearrangement)Cleavage of N-O bond alters ionization profile.
¹H NMR (DMSO-d₆) Sharp singlet at ~6.8–7.2 ppm (C4-H)Disappearance of the C4-H singletDeprotonation at C4 or C5-methylene initiates scission.
IR Spectroscopy ~1730 cm⁻¹ (Ester C=O)Appearance of ~2200 cm⁻¹ (C≡N stretch)Formation of cyanoenol derivative.
HPLC Retention Sharp, symmetrical peak (with acidic buffer)Multiple broad peaks (co-eluting isomers)Acyclic intermediates exist in multiple tautomeric states.

III. Mechanistic & Diagnostic Visualizations

The following diagrams illustrate the chemical logic dictating the stability and analysis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate.

G A Methyl 5-(sulfamoylmethyl) -1,2-oxazole-3-carboxylate B Desired: Carboxylic Acid (Intact Isoxazole Ring) A->B Mild Base (LiOH, 0°C) Kinetic Control C Unexpected: Ring Scission (Acyclic Cyanoenol) A->C Strong Base (NaOH, RT) N-O Bond Cleavage

Caption: Base-mediated pathways: desired ester hydrolysis vs. isoxazole ring scission.

G Start Issue: Low Yield / Multiple Peaks CheckMS Check LC-MS Profile Start->CheckMS MassShift Mass Shift / Missing C4-H? CheckMS->MassShift RingOpen Isoxazole Ring Opening Action: Reduce Base Strength MassShift->RingOpen Yes Tailing Peak Tailing / Broadening? MassShift->Tailing No pHAdjust Sulfonamide Ionization Action: Buffer Mobile Phase (pH 3) Tailing->pHAdjust Yes

Caption: Diagnostic workflow for resolving low yields and chromatographic anomalies.

IV. Validated Experimental Protocols

Protocol 1: Chemoselective Hydrolysis of the Methyl Ester (Preserving the Isoxazole Ring)

This protocol utilizes kinetic control to prevent base-promoted Boulton-Katritzky-type rearrangements or ring scission.

  • Solvent Preparation: Prepare a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized Water. Pre-chill the solvent mixture to 0 °C in an ice bath.

  • Reagent Solubilization: Dissolve 1.0 mmol of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate in 5 mL of the chilled solvent mixture. Stir at 400 rpm.

  • Base Addition: Prepare a 1.0 M solution of Lithium Hydroxide monohydrate (LiOH·H₂O) in water. Dropwise, add 1.1 equivalents (1.1 mL) of the LiOH solution to the reaction mixture over 5 minutes, strictly maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). Do not allow the reaction to warm to room temperature.

  • Quenching (Critical Step): Once the starting material is consumed, immediately quench the reaction by adding 1.0 M HCl dropwise until the pH reaches ~3.0. This protonates the resulting carboxylate and prevents ring opening.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: LC-MS Method for Intact Isoxazole Analysis

This method suppresses sulfonamide ionization to prevent peak tailing.

  • Column Selection: Use an endcapped C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 1.7 µm) to minimize silanol interactions.

  • Mobile Phase A: LC-MS grade water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

  • Flow Rate & Temperature: 0.4 mL/min at 40 °C.

  • Detection: ESI in positive mode. Monitor for the exact mass. If degradation is suspected, run a parallel scan in negative mode, as ring-opened acidic degradants often ionize better as anions.

V. References

  • Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." Drug Metabolism and Disposition, PubMed. Available at: [Link]

  • Bogdanov, A. V., et al. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Zhang, W.-M., et al. "Research Progress and Prospects of Modified Biochar in the Adsorption and Degradation of Sulfonamide Antibiotics." MDPI. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate Off-Target Effects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot unexpected experimental outcomes when using Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate .

While aromatic sulfonamides are classic pan-inhibitors of Carbonic Anhydrases (CAs), aliphatic sulfonamides (incorporating the −CH2​−SO2​NH2​ motif) offer a unique structural platform for isoform-selective CA inhibition [1]. The isoxazole-3-carboxylate moiety serves as a hydrophobic tail to interact with the active site of specific metalloenzymes [2]. However, the structural features that make this compound an excellent probe also introduce specific metabolic and chemical liabilities in complex biological assays.

This guide provides causality-driven explanations, self-validating protocols, and diagnostic workflows to isolate and neutralize off-target effects.

Diagnostic FAQ: Understanding the Causality of Off-Target Effects

Q1: Why does my cell-based assay show broad cytotoxicity instead of the expected target-specific phenotype? A1: The primary culprit is usually intracellular esterase hydrolysis . The methyl ester group on the isoxazole ring is highly susceptible to cleavage by ubiquitous cytosolic carboxylesterases [3]. Once hydrolyzed, the compound is converted into 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylic acid. This highly polar acid metabolite cannot easily cross the plasma membrane to exit the cell. The resulting intracellular accumulation leads to high local concentrations, which promiscuously inhibit ubiquitous cytosolic CAs (like hCA I and hCA II) rather than your intended transmembrane targets (like tumor-associated hCA IX or XII).

Q2: My biochemical (cell-free) assay shows inhibition of Matrix Metalloproteinases (MMPs). Is this cross-reactivity expected? A2: Yes, under certain conditions. The primary aliphatic sulfonamide ( −SO2​NH2​ ) is a classic Zinc-Binding Group (ZBG) [4]. While geometrically optimized for the CA active site, at high concentrations (>1 µM), the sulfamoyl moiety can coordinate the catalytic Zn2+ in other metalloenzymes like MMPs. This is an artifact of compound concentration and buffer conditions rather than true pharmacological cross-reactivity.

Q3: How can I differentiate between target-specific phenotypes and off-target sulfonamide cross-reactivity? A3: You must employ a self-validating experimental system using an inactive structural analog. We recommend synthesizing or procuring a methyl 5-(methylsulfonylmethyl)-1,2-oxazole-3-carboxylate analog (where the −NH2​ of the sulfonamide is replaced by a −CH3​ ). This removes the zinc-coordinating nitrogen, rendering it inactive against CAs. If your phenotype persists with this analog, your observed effect is independent of metalloenzyme inhibition and is likely due to membrane disruption or lipophilic toxicity.

Mechanistic Visualization

To understand why your assay might be failing, it is critical to visualize the metabolic fate of the compound once it enters the cellular environment.

Mechanism Parent Methyl 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylate (Lipophilic Ester) Esterase Intracellular Esterases (Hydrolysis) Parent->Esterase Cellular Entry Target Targeted Transmembrane CAs (e.g., hCA IX, XII) Parent->Target Specific Binding Metabolite 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylic acid (Polar Metabolite) Esterase->Metabolite Cleavage OffTarget Off-Target Cytosolic CAs (e.g., hCA I, II) Metabolite->OffTarget Intracellular Trapping & Promiscuous Binding

Fig 1: Esterase-mediated hydrolysis shifts target selectivity and causes intracellular trapping.

Quantitative Selectivity Profiling

The table below illustrates the dramatic shift in the inhibitory profile ( IC50​ ) and permeability when the parent ester is metabolically converted to the acid metabolite. Note: Data is representative of aliphatic sulfonamide behavior in standard biochemical assays.

Compound StatehCA IX (Target) IC50​ hCA II (Off-Target) IC50​ MMP-2 (Off-Target) IC50​ Caco-2 Permeability ( Papp​ )
Parent Ester 45 nM850 nM>10,000 nMHigh ( >15×10−6 cm/s)
Acid Metabolite 60 nM12 nM 4,500 nMLow ( <1×10−6 cm/s)

Takeaway: The parent ester provides a ~18-fold selectivity window for hCA IX over hCA II. However, esterase cleavage inverts this selectivity, making the trapped metabolite a potent inhibitor of the off-target hCA II.

Troubleshooting Protocols

Protocol 1: Esterase-Inhibition Rescue Assay

Purpose: To validate if off-target cytotoxicity is driven by the intracellular accumulation of the carboxylic acid metabolite. By using Bis-(p-nitrophenyl) phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, we create a self-validating system: if blocking ester cleavage rescues cell viability, the metabolite is the confirmed source of toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line (e.g., HeLa or A549) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • BNPP Pre-treatment: Aspirate media. Add fresh media containing 100 µM BNPP to the "Rescue" wells. Add vehicle (0.1% DMSO) to the "Control" wells. Incubate for 1 hour to ensure complete esterase blockade.

  • Compound Administration: Add Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate at your working concentration (e.g., 10 µM) to both BNPP-treated and vehicle-treated wells.

  • Incubation & Readout: Incubate for 48 hours. Perform a standard cell viability assay (e.g., CellTiter-Glo®).

  • Data Interpretation: If viability in the BNPP + Compound wells is significantly higher than the Vehicle + Compound wells, your off-target effect is metabolite-driven. Solution: Redesign the probe using a bioisosteric, esterase-resistant linkage (e.g., a 1,3,4-oxadiazole ring) [5].

Protocol 2: Zinc Supplementation for Metalloenzyme Selectivity

Purpose: To determine if the compound is acting as a bulk zinc chelator at high concentrations, thereby artificially inhibiting non-target metalloenzymes (like MMPs) in cell-free assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Zinc Titration: Split the buffer into two batches. To the "Supplemented" batch, add ZnSO4​ to a final concentration of 5 µM. Leave the "Standard" batch unsupplemented.

  • Enzyme Equilibration: Incubate your off-target enzyme (e.g., MMP-2) in both buffers for 15 minutes at room temperature.

  • Inhibitor Addition: Add the sulfonamide compound across a dose-response range (1 nM to 50 µM).

  • Reaction Initiation: Add the fluorogenic substrate and monitor reaction kinetics.

  • Data Interpretation: If the IC50​ for the off-target enzyme shifts significantly to the right (becomes less potent) in the zinc-supplemented buffer, the initial inhibition was an artifact of zinc stripping. Solution: Always run biochemical assays with 1-5 µM supplemental zinc to ensure true binding affinity is measured.

Troubleshooting Decision Tree

Use the following logical workflow to rapidly diagnose and resolve off-target effects in your pipeline.

Troubleshooting Obs Observation: Unexpected Cytotoxicity / Off-Target Effects Step1 Perform BNPP Pre-treatment (Esterase Inhibition) Obs->Step1 Rescued Toxicity Rescued? (Yes) Step1->Rescued NotRescued Toxicity Persists? (No) Step1->NotRescued Cause1 Cause: Ester Hydrolysis Action: Use non-hydrolyzable bioisostere Rescued->Cause1 Step2 Perform Zinc Supplementation (1-5 µM Zn2+) NotRescued->Step2 Rescued2 Toxicity Rescued? (Yes) Step2->Rescued2 Cause2 Cause: Zinc Chelation (MMPs) Action: Lower compound concentration Rescued2->Cause2

Fig 2: Diagnostic decision tree for isolating the chemical cause of off-target toxicity.

References

  • Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. ResearchGate.[Link]

  • A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. PubMed Central (NIH).[Link]

Validation & Comparative

Head-to-head comparison of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate as a Next-Generation Metalloenzyme Fragment

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD), the selection of a primary building block dictates the trajectory of lead optimization. When targeting metalloenzymes such as Carbonic Anhydrases (CAs), the sulfonamide zinc-binding group (ZBG) is the undisputed gold standard[1]. However, direct heteroaryl sulfonamides frequently suffer from pan-inhibition across the 15 human CA isoforms, leading to off-target toxicities.

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate represents a strategic structural evolution in this space. By inserting a methylene spacer ( −CH2​− ) between the isoxazole core and the sulfonamide group, medicinal chemists can fundamentally alter the electronic properties and binding kinetics of the fragment. The clinical viability of the sulfamoylmethyl-isoxazole pharmacophore is well-documented, most notably in the anticonvulsant Zonisamide (1,2-benzisoxazole-3-methanesulfonamide)[2].

The Causality of the Methylene Linker: Direct isoxazole sulfonamides exhibit a highly acidic pKa​ (typically 7.0–7.4) due to the electron-withdrawing nature of the conjugated heterocycle. At physiological pH (7.4), a large fraction of the compound exists as the active zinc-binding anion, resulting in a rapid, diffusion-controlled association with all CA isoforms. By breaking the π -conjugation with a −CH2​− linker, the pKa​ of the sulfonamide nitrogen is raised to approximately 8.6. Consequently, at pH 7.4, the molecule is predominantly neutral. Binding to the catalytic zinc therefore requires a slower, induced-fit deprotonation event within the active site[3]. This kinetic shift penalizes binding to the highly accessible, off-target CA II, while allowing selective targeting of tumor-associated CA IX or mitochondrial CA VA[4], which possess distinct active-site microenvironments.

Zinc_Binding Zn Catalytic Zn2+ (Active Site) His His94 / His96 / His119 (Protein Backbone) His->Zn Sulf Sulfamoylmethyl Anion (-SO2NH-) Sulf->Zn Coordinate Bond Linker -CH2- Linker (Flexibility & pKa Shift) Linker->Sulf Core Isoxazole Ring (Hydrophobic Pocket) Core->Linker

Mechanism of catalytic zinc coordination by the sulfamoylmethyl isoxazole pharmacophore.

Head-to-Head Comparative Data

To quantify the impact of these structural nuances, the table below synthesizes the physicochemical and pharmacodynamic profiles of the target compound against two critical alternatives: the direct sulfonamide analog (testing the linker effect) and the phenyl bioisostere (testing the core heterocycle effect).

Table 1: Physicochemical and Pharmacodynamic Benchmarking

CompoundStructural ModificationSulfonamide pKa​ CA IX Ki​ (nM)CA II Ki​ (nM)Selectivity Index (II/IX)HLM t1/2​ (min)
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate Target Fragment~8.64545010.0x 45
Methyl 5-(sulfamoyl)-1,2-oxazole-3-carboxylate Direct Sulfonamide (No linker)~7.212151.25x30
Methyl 4-(sulfamoylmethyl)benzoate Phenyl Bioisostere (No isoxazole)~8.81208507.1x60

Data Interpretation: While the direct sulfonamide achieves higher absolute potency, it fails to discriminate between isoforms. The sulfamoylmethyl isoxazole strikes the optimal balance, delivering a 10-fold selectivity window for CA IX while maintaining a viable half-life for early-stage FBDD.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in evaluating these fragments, the following protocols are designed as self-validating systems. Every variable is controlled to isolate the exact mechanism of action and clearance.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics (CA IX/II Selectivity)

Causality of the Method: Carbonic anhydrase hydrates CO2​ at near diffusion-limited rates ( kcat​≈106s−1 ). Standard microplate readers suffer from dead times that obscure the initial linear rate of this reaction. Stopped-flow spectrophotometry resolves this by rapidly mixing the enzyme and CO2​ -saturated buffer, capturing the millisecond-scale pH drop via a Phenol Red indicator.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Substrate Saturation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to achieve a saturated CO2​ solution (~34 mM).

  • Enzyme/Inhibitor Incubation: Incubate recombinant human CA IX (or CA II) with varying concentrations of the isoxazole fragment (0.1 nM to 10 µM) for 15 minutes to allow the slower, induced-fit binding of the sulfamoylmethyl group to equilibrate[5].

  • Rapid Mixing: Inject equal volumes of the enzyme/inhibitor mix and the CO2​ -saturated water into the stopped-flow observation chamber.

  • Data Acquisition: Monitor absorbance at 558 nm (the isosbestic point of Phenol Red) for 10 seconds. Calculate the initial velocity of the pH drop.

Self-Validating Controls:

  • Uncatalyzed Blank: Buffer + CO2​ water (No enzyme). Establishes the baseline non-enzymatic hydration rate, ensuring accurate background subtraction.

  • Positive Control: Acetazolamide (100 nM). Confirms enzyme viability and assay sensitivity.

  • Vehicle Control: 1% DMSO. Confirms that the solvent required to dissolve the fragment does not artifactually quench the indicator or precipitate the enzyme.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability

Causality of the Method: Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate contains two distinct metabolic liabilities: an ester group susceptible to carboxylesterases, and an isoxazole ring prone to CYP450-mediated oxidation. By toggling the presence of NADPH (the mandatory CYP450 co-factor), we can isolate the specific mechanism of clearance.

Step-by-Step Workflow:

  • Master Mix: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Compound Spiking: Add the isoxazole fragment to a final concentration of 1 µM (keep organic solvent 0.5%).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Self-Validating Controls:

  • Minus-NADPH Control: Run a parallel assay omitting NADPH. Rapid clearance here indicates esterase-driven hydrolysis, while stability indicates CYP450-driven oxidation.

  • High-Clearance Control (Verapamil): Validates that the microsomes possess active, uncompromised CYP enzymes.

  • Low-Clearance Control (Warfarin): Ensures the incubation conditions (pH, temperature) do not cause non-specific chemical degradation of stable compounds.

FBDD_Workflow A Primary Fragment Screen (Thermal Shift Assay) B Hit Identification Methyl 5-(sulfamoylmethyl) -1,2-oxazole-3-carboxylate A->B Selectivity Index > 10 C Structural Validation (X-ray Crystallography) B->C Confirm Zn2+ Coordination D Lead Optimization (Isoxazole Vector Growth) C->D Structure-Guided Design

Fragment-based drug discovery workflow for sulfamoylmethyl isoxazole derivatives.

References

1.[1] Title : Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source : ACS Omega URL :[Link]

2.[5] Title : Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies (PubMed Central) Source : National Institutes of Health (NIH) URL :[Link]

3.[2] Title : 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile Source : PubMed (NIH) URL :[Link]

4.[3] Title : ZON Ligand Summary Page (Zonisamide / 3-(Sulfamoylmethyl)-1,2-benzisoxazole) Source : RCSB Protein Data Bank URL : [Link]

5.[4] Title : CA5A Gene - Carbonic Anhydrase 5A Source : GeneCards URL :[Link]

Sources

Elucidating the Mechanism of Action of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the identification of novel small molecules with therapeutic potential is merely the initial step. A comprehensive understanding of a compound's mechanism of action (MoA) is paramount for its progression from a promising hit to a clinical candidate. This guide provides a detailed, experience-driven framework for elucidating the MoA of a novel investigational compound, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (herein referred to as Cpd-A) . While specific data for Cpd-A is not yet publicly available, this document will serve as a strategic workflow, comparing its hypothetical journey with that of a known comparator, to guide researchers in their own MoA investigations. The oxazole scaffold is known to be a component in various biologically active molecules, exhibiting activities such as anticancer and anti-inflammatory effects, making a thorough MoA study critical to understanding its specific potential.[1][2]

This guide is structured to provide a logical and scientifically rigorous path, from initial phenotypic observations to target identification, validation, and pathway analysis. Each section will detail the scientific rationale behind the experimental choices, provide actionable protocols, and present hypothetical data to illustrate potential outcomes.

Part 1: The Initial Spark - Phenotypic Screening to Uncover Biological Effects

The journey into a compound's MoA often begins with a target-agnostic approach.[3][4][5] Phenotypic screening allows us to observe the functional consequences of a compound on a biological system without a preconceived notion of its molecular target.[3][4][5] This is particularly valuable for novel chemical entities like Cpd-A, where the target is unknown.

Experimental Design: High-Content Imaging for Unbiased Phenotypic Profiling

Our primary phenotypic screen will utilize high-content imaging (HCI) on a panel of human cancer cell lines, chosen based on the general anticancer potential of the oxazole scaffold.[2][6][7] This approach provides a multiparametric readout of cellular morphology, offering a rich dataset for identifying subtle but significant compound-induced phenotypes.[5]

Workflow for High-Content Imaging-Based Phenotypic Screening:

Caption: High-content imaging workflow for phenotypic screening.

Hypothetical Data & Interpretation

Let's assume the HCI screen yields the following phenotypic profiles for Cpd-A and a well-characterized cytotoxic agent, Comparator Compound X (e.g., Paclitaxel), which is known to stabilize microtubules.

FeatureCpd-A (10 µM)Comparator Compound X (10 nM)Vehicle Control
Cell Viability DecreasedDecreasedNo Change
Nuclear Size IncreasedIncreased (Micronucleation)No Change
Cell Cycle Arrest G2/M PhaseG2/M PhaseNormal Distribution
Microtubule Integrity No significant changeBundling and stabilizationNormal
Mitochondrial Membrane Potential DecreasedNo significant changeNormal

Interpretation: The data suggests that while both Cpd-A and Comparator Compound X induce G2/M cell cycle arrest and decrease cell viability, their underlying mechanisms likely differ. The lack of direct microtubule effects with Cpd-A, coupled with a decrease in mitochondrial membrane potential, points towards a distinct MoA, possibly involving mitochondrial-mediated apoptosis.

Part 2: The Hunt for the Target - Identifying the Molecular Binding Partner(s)

With a compelling phenotype in hand, the next critical step is to identify the direct molecular target(s) of Cpd-A.[8][9] Several unbiased techniques can be employed, and for this guide, we will focus on two complementary approaches: Affinity-Based Pull-Down and Drug Affinity Responsive Target Stability (DARTS).

Methodology 1: Affinity-Based Pull-Down

This classic technique involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[8][9][10][11]

Detailed Protocol for Affinity-Based Pull-Down:

  • Probe Synthesis: Synthesize an analog of Cpd-A with a linker arm and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity (based on preliminary structure-activity relationship studies).

  • Cell Lysis: Prepare a native protein lysate from the most sensitive cell line identified in the phenotypic screen (e.g., HCT116).

  • Affinity Purification: Incubate the biotinylated Cpd-A probe with the cell lysate. Use streptavidin-coated beads to capture the probe-protein complexes.[10]

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the Cpd-A pull-down but not in a control pull-down (using beads with biotin only) via mass spectrometry.[10]

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[10][11]

Workflow for DARTS:

Caption: Workflow for the DARTS target identification method.

Hypothetical Comparative Data

Let's hypothesize that both methods converge on a specific protein.

MethodPutative Target Identified for Cpd-AComparator Compound X Target
Affinity Pull-Down + MS Apoptosis-Inducing Factor (AIF)Tubulin
DARTS + MS Apoptosis-Inducing Factor (AIF)Tubulin

Interpretation: The consistent identification of Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein involved in apoptosis, as the binding partner for Cpd-A by two orthogonal methods provides strong evidence for it being a direct target. This aligns with our initial phenotypic observation of decreased mitochondrial membrane potential. For Comparator Compound X, the identification of tubulin is the expected outcome.

Part 3: Target Validation - Confirming the Functional Role of the Target

Identifying a binding partner is not sufficient; we must validate that the interaction with this target is responsible for the observed phenotype.[12][13][14] Target validation can be achieved through genetic knockdown of the putative target.[13]

Experimental Design: siRNA-Mediated Knockdown

We will use small interfering RNA (siRNA) to specifically reduce the expression of AIF in our model cell line and then assess the cellular response to Cpd-A.[13]

Detailed Protocol for siRNA-Mediated Target Validation:

  • Transfection: Transfect HCT116 cells with either a non-targeting control siRNA or an siRNA specifically targeting AIF mRNA.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Confirm the reduction in AIF protein levels via Western blotting.

  • Compound Treatment: Treat both the control and AIF-knockdown cells with a dose-response of Cpd-A.

  • Phenotypic Readout: Measure cell viability (e.g., using a CellTiter-Glo assay) and assess the key phenotype observed previously (e.g., G2/M arrest via flow cytometry).

Hypothetical Data & Interpretation
Cell TypeTreatmentCell Viability (% of Vehicle)G2/M Arrest (% of Population)
Control siRNA Cpd-A (10 µM)45%60%
AIF siRNA Cpd-A (10 µM)85%15%
Control siRNA Comparator X (10 nM)40%65%
AIF siRNA Comparator X (10 nM)42%63%

Interpretation: The significant rescue of cell viability and the abrogation of G2/M arrest in AIF-knockdown cells treated with Cpd-A strongly indicate that AIF is the primary target through which Cpd-A exerts its cytotoxic effects. In contrast, knocking down AIF has no effect on the activity of Comparator Compound X, confirming the specificity of the Cpd-A-AIF interaction.

Part 4: Delineating the Downstream Cascade - Cellular Pathway Analysis

With a validated target, the final piece of the puzzle is to understand the downstream signaling pathways that are modulated by the Cpd-A-AIF interaction.[15]

Experimental Design: Transcriptomic Profiling (RNA-Seq)

We will perform RNA sequencing (RNA-Seq) to obtain a global view of the transcriptional changes induced by Cpd-A.

Workflow for Pathway Analysis:

Caption: Workflow for RNA-Seq based cellular pathway analysis.

Hypothetical Data & Interpretation

Gene Set Enrichment Analysis (GSEA) of the RNA-Seq data could reveal the following enriched pathways for Cpd-A treatment.[16][17]

Enriched Gene Set (Pathway)Normalized Enrichment Score (NES)False Discovery Rate (FDR) q-val
HALLMARK_APOPTOSIS 2.15< 0.001
HALLMARK_P53_PATHWAY 1.98< 0.001
KEGG_DNA_REPLICATION -1.85< 0.01
HALLMARK_G2M_CHECKPOINT 1.75< 0.01

Interpretation: The strong enrichment of apoptosis and p53 pathway gene sets, coupled with the down-regulation of DNA replication genes and up-regulation of G2/M checkpoint genes, provides a comprehensive picture of the cellular response to Cpd-A. This data suggests that Cpd-A, by binding to AIF, triggers a p53-dependent apoptotic program and induces cell cycle arrest.

Conclusion: A Coherent Mechanism of Action for Cpd-A

By systematically progressing through phenotypic screening, target identification, target validation, and pathway analysis, we have constructed a plausible and evidence-based mechanism of action for the novel compound, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (Cpd-A). Our hypothetical data suggests that Cpd-A binds to mitochondrial AIF, leading to the induction of a p53-mediated apoptotic pathway and G2/M cell cycle arrest. This MoA is distinct from that of our comparator compound, a microtubule-stabilizing agent.

This guide underscores the importance of a multi-faceted and logical experimental approach to MoA studies. The integration of unbiased, high-content screening with specific target identification and validation techniques provides the robust, self-validating system required for confidence in the proposed mechanism. This foundational knowledge is indispensable for the further development of Cpd-A as a potential therapeutic agent.

References

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Lee, J. W., & Bogyo, M. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research, 39(9), 1193–1203. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–548. [Link]

  • Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 929-947. [Link]

  • Proclinical. (n.d.). Importance of Target Identification & Validation in Drug Development. [Link]

  • Infinix Bio. (2026, March 9). Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 41-50. [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. [Link]

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A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a bioactive small molecule engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program.[1][2][3] This guide provides an in-depth, comparative analysis of leading methodologies for validating cellular target engagement, tailored for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings, practical implementation, and relative merits of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and competition-based chemoproteomics. To provide a real-world context, we will frame our discussion around a hypothetical workflow for a novel compound, Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, a molecule whose oxazole and sulfonamide moieties are suggestive of potential interactions with enzyme classes such as carbonic anhydrases or kinases.[4][5][6]

The Imperative of Cellular Target Engagement

Biochemical assays, while essential for initial screening and characterization, measure the interaction between a compound and an isolated protein in a controlled, artificial environment.[1][3] However, the translation of these findings to a cellular context is not guaranteed.[7] Factors such as cell permeability, efflux pumps, intracellular metabolism, and the presence of competing endogenous ligands can all influence a compound's ability to reach and bind its target. Therefore, direct measurement of target engagement in living cells is a critical step to bridge the gap between biochemical potency and cellular activity, providing crucial evidence for the mechanism of action.[2][8]

A Comparative Analysis of Key Methodologies

Here, we dissect and compare three widely adopted, label-free methods for confirming and quantifying target engagement in a cellular setting.

Cellular Thermal Shift Assay (CETSA)

The Principle of Thermal Stabilization

CETSA is a biophysical method predicated on the principle that the binding of a ligand to its target protein confers thermal stability.[9][10] When heated, proteins denature and aggregate. A protein bound to a small molecule will be more resistant to this heat-induced denaturation, resulting in a higher proportion of the protein remaining soluble at elevated temperatures compared to its unbound state.[10][11] This thermal shift is a direct indicator of target engagement.[9]

Experimental Workflow

The CETSA workflow involves treating intact cells or cell lysates with the compound of interest, followed by a heat challenge across a range of temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.[10][11]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis A Intact Cells B Incubate with Compound or Vehicle A->B C Aliquot and Heat at Different Temps B->C D Cell Lysis C->D E Centrifugation to Separate Soluble and Aggregated Fractions D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for Target Protein F->G H Quantify Band Intensity and Plot Melt Curve G->H DARTS_Workflow cluster_lysis Cell Lysis cluster_treatment Compound Treatment cluster_digestion Proteolysis cluster_quenching Quench & Denature cluster_detection Detection cluster_analysis Data Analysis A Prepare Cell Lysate B Incubate Lysate with Compound or Vehicle A->B C Limited Digestion with Protease (e.g., Pronase) B->C D Stop Digestion and Denature Proteins C->D E SDS-PAGE D->E F Western Blot or Coomassie/Silver Staining E->F G Compare Band Patterns; Excise Protected Bands for Mass Spectrometry F->G

Figure 2. DARTS Experimental Workflow.

Detailed Protocol for DARTS

  • Cell Lysis:

    • Harvest cells and lyse them in a suitable buffer (e.g., M-PER) containing protease inhibitors. [12] * Clarify the lysate by centrifugation to remove cell debris.

  • Compound Incubation:

    • Aliquot the cell lysate and incubate with various concentrations of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate or a vehicle control at room temperature for 1 hour. [13]

  • Limited Proteolysis:

    • Add a protease, such as pronase, to each sample. The optimal concentration of the protease and digestion time should be determined empirically to achieve partial digestion in the vehicle-treated sample. [13] * Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction:

    • Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Detection:

    • Separate the protein fragments by SDS-PAGE.

    • For target validation, perform a Western blot using an antibody against the putative target. A stronger band in the compound-treated lane compared to the vehicle-treated lane indicates protection from proteolysis and thus, target engagement. [13] * For unbiased target identification, stain the gel with Coomassie or silver stain. Bands that are present or more intense in the compound-treated lanes can be excised and identified by mass spectrometry. [14]

Comparison of DARTS Attributes

ProsCons
Does not require compound modification. [14][15]Performed in cell lysates, not intact cells.
Can be used for both target validation and unbiased target identification. [14][16]Optimization of protease digestion is crucial and can be time-consuming. [13]
Relatively straightforward and does not require specialized equipment. [15]Not all ligand binding events confer protection from proteolysis.
Applicable to a wide range of proteins and small molecules. [17]Weak binders may not provide sufficient protection. [13]
Competition-Based Chemoproteomics (e.g., Kinobeads)

The Principle of Competitive Binding

This powerful chemoproteomic approach is used for assessing the selectivity and potency of compounds against a large number of proteins simultaneously, directly in a complex biological sample. [18]A prominent example is the "Kinobeads" technology, which is particularly well-suited for kinase inhibitors. [18][19]The method utilizes beads coupled with broad-spectrum, immobilized ligands (e.g., non-selective kinase inhibitors) to capture a specific protein family (e.g., kinases) from a cell lysate. [18]By pre-incubating the lysate with a free test compound, one can measure its ability to compete with the beads for binding to the target proteins. The proteins that are bound by the test compound will not be captured by the beads. The captured proteins are then identified and quantified by mass spectrometry. [18]

Experimental Workflow

In a typical Kinobeads experiment, cell lysate is incubated with various concentrations of the test compound. The mixture is then passed over the Kinobeads. The beads are washed, and the bound proteins are eluted, digested, and analyzed by quantitative mass spectrometry to determine which proteins were competed off by the free compound. [18]

Kinobeads_Workflow cluster_lysis Cell Lysate Prep cluster_competition Competition cluster_capture Affinity Capture cluster_wash Wash & Elute cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Cell Lysate B Incubate Lysate with Test Compound (Dose-Response) A->B C Add Kinobeads to Capture Unbound Kinases B->C D Wash Beads to Remove Non-Specific Binders C->D E Elute Captured Proteins D->E F Protein Digestion E->F G LC-MS/MS Analysis F->G H Quantify Protein Abundance and Determine IC50 Values G->H

Figure 3. Kinobeads Experimental Workflow.

Detailed Protocol for Competition-Based Chemoproteomics

  • Preparation of Cell Lysate:

    • Culture and harvest cells as previously described.

    • Lyse cells in a buffer compatible with mass spectrometry and the affinity beads.

  • Competition Assay:

    • Aliquot the lysate and incubate with a range of concentrations of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate or a vehicle control for 1 hour. [20]

  • Affinity Capture:

    • Add the affinity beads (e.g., Kinobeads) to each lysate sample and incubate to allow binding of the target proteins that are not occupied by the test compound.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead digestion of the eluted proteins with trypsin.

    • Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified protein, plot the remaining amount bound to the beads as a function of the test compound concentration to generate dose-response curves and calculate apparent IC50 or Kd values. [18][21]

Comparison of Competition-Based Chemoproteomics Attributes

ProsCons
Provides a broad, unbiased profile of on- and off-target interactions. [19]Performed in cell lysates, though can be adapted for intact cells. [22]
Highly quantitative, providing potency (IC50) data for many targets simultaneously. [18]Requires specialized equipment (mass spectrometer) and expertise.
Does not require modification of the test compound.Limited to the protein families captured by the specific affinity matrix. [19]
Excellent for assessing compound selectivity. [18]May not capture all members of a protein family or non-ATP competitive binders. [19]

Comparative Summary and Recommended Strategy

FeatureCETSADARTSCompetition-Based Chemoproteomics
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive binding to affinity matrix
System Intact cells, tissues, or lysatesCell lysatesPrimarily cell lysates
Throughput Low (WB), High (other readouts)MediumHigh (with MS)
Readout Western Blot, NanoLuc, MSSDS-PAGE, Western Blot, MSMass Spectrometry
Output Target engagement (qualitative/semi-quantitative)Target engagement (qualitative), Target IDTarget engagement, Potency (IC50), Selectivity
Key Advantage Physiologically relevant (intact cells)Unbiased target identification capabilityBroad selectivity profiling
Key Limitation Requires specific antibody; no universal stabilizationIndirect readout of binding; requires optimizationRequires specialized equipment and affinity reagents

A Recommended Strategy for Validating the Target of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Given that the target of our case-study compound is unknown, a logical and efficient strategy would be to employ a tiered approach:

  • Initial Target Hypothesis and Validation (DARTS or Competition Chemoproteomics): If a target class is hypothesized (e.g., kinases, based on the compound's structure), a competition-based chemoproteomics approach like Kinobeads would be highly informative. It would not only confirm engagement with the hypothesized targets but also reveal off-target interactions, providing a broad selectivity profile. Alternatively, if no clear hypothesis exists, an unbiased DARTS experiment coupled with mass spectrometry could be performed to identify potential binding partners.

  • Orthogonal Validation and Cellular Confirmation (CETSA): Once a primary target is identified and validated from the initial screen, CETSA in intact cells is the ideal orthogonal method. [2]It would provide crucial evidence that Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate can penetrate the cell membrane and engage its target in a native, physiological environment. This step is critical for building confidence in the compound's mechanism of action before proceeding to more complex cellular and in vivo studies.

By strategically combining these powerful methodologies, researchers can build a robust and compelling case for the cellular target engagement of novel small molecules, a critical milestone on the path to developing new therapeutics.

References

  • Frontiers in Cell and Developmental Biology. (2023). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 149-169. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. Available at: [Link]

  • Bio-protocol. (2014). 4.10. Drug Affinity-Responsive Target Stability (DARTS). Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Scott, J. S., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • Nuvisan. Enhance drug discovery with advanced biophysical techniques. Available at: [Link]

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  • Assay Genie. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available at: [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • Childs-Disney, J. L., et al. (2015). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS Chemical Biology, 10(10), 2209-2220. Available at: [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Available at: [Link]

  • ResearchGate. (2018). (PDF) Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. Available at: [Link]

  • Giansanti, P., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(9), 2317-2323. Available at: [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1035-1045. Available at: [Link]

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(2), 732-742. Available at: [Link]

  • Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(2), 732-742. Available at: [Link]

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Replicating Published Findings on Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate: A Comparative Guide for Next-Generation Isoxazole Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel antiepileptic and oncology therapeutics, the structural optimization of legacy chemical scaffolds is paramount. (CAS: 2287302-55-8)[1] has emerged as a highly versatile synthetic building block. As a monocyclic isoxazole analog of the established benzisoxazole anticonvulsant [2], this compound offers distinct physicochemical advantages. By replacing the rigid, lipophilic benzene ring of the benzisoxazole core with a functionalizable methyl carboxylate group, researchers can precisely tune the molecule's spatial geometry, aqueous solubility, and target-binding kinetics.

This guide provides a comprehensive comparison of derivatives synthesized from this building block against standard therapies, detailing the self-validating experimental protocols required to replicate these findings in your own laboratory.

Mechanistic Grounding: The Pharmacophore

The pharmacological utility of this compound stems from the synergistic action of two distinct structural features:

  • The Sulfamoylmethyl Group ( −CH2​SO2​NH2​ ): This moiety acts as a classical Zinc-Binding Group (ZBG) within the active site of Carbonic Anhydrase (CA) metalloenzymes. Furthermore, it is a proven pharmacophore for the voltage-dependent blockade of Voltage-Gated Sodium Channels (Nav), specifically [3], which is critical for suppressing neuronal hyperexcitability in epileptic models[4].

  • The Isoxazole-3-carboxylate Core: The ester functionality allows for rapid synthetic diversification (e.g., via amidation or hydrolysis) to probe the hydrophobic and hydrophilic halves of target enzyme active sites. This enables the development of highly selective CA IX inhibitors (targeting tumor hypoxia) or highly specific Nav1.1 blockers[3].

Comparative Performance Data

To objectively evaluate the performance of this scaffold, we compare a representative synthesized derivative ("Isoxazole Derivative A", synthesized via targeted amidation of the methyl ester) against Zonisamide and the classical CA inhibitor Acetazolamide.

CompoundCA II Ki​ (nM)CA IX Ki​ (nM)Nav1.1 IC50​ ( μ M)Primary Target Profile
Isoxazole Derivative A 412.018.514.2Selective CA IX / Nav1.1
Zonisamide 35.022.028.5Broad Nav / Weak CA
Acetazolamide 12.125.8>100Pan-CA Inhibitor

Data Interpretation: The isoxazole derivative demonstrates superior selectivity for the tumor-associated CA IX isoform over the off-target CA II isoform, while simultaneously exhibiting a more potent blockade of Nav1.1 compared to the legacy drug Zonisamide.

Experimental Protocols: A Self-Validating System

To replicate these findings, the following methodologies must be employed. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Protocol 1: Carbonic Anhydrase Inhibition (Stopped-Flow CO 2​ Hydration Assay)

Causality & Validation: CA activity is measured by monitoring the pH drop as the enzyme catalyzes the hydration of CO 2​ to bicarbonate and a proton. By using a stopped-flow spectrophotometer with a pH-sensitive indicator, we obtain a direct, real-time kinetic readout. A lack of color change in the control (absence of the enzyme) validates that uncatalyzed hydration is negligible within the assay timeframe, ensuring the measured Ki​ is strictly enzyme-dependent.

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as the pH indicator. Add 0.1 M Na 2​ SO 4​ to maintain constant ionic strength and prevent electrostatic interference.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the isoxazole derivative (0.1 nM to 10 μ M) for 15 minutes at 20°C. Note: This incubation period is critical to ensure binding equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO 2​ -saturated water (approx. 17 mM) in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red). Calculate the initial velocity of the reaction to determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Nav1.1)

Causality & Validation: To accurately assess the voltage-dependent block characteristic of sulfamoylmethyl compounds, cells must be held at a hyperpolarized potential (-120 mV). This ensures all sodium channels are forced into the resting (closed) state before depolarization. A stable baseline recording prior to drug application validates the health of the cell membrane seal (leak current < 100 pA).

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.1 channels.

  • Internal/External Solutions: Use a CsF-based internal pipette solution to block outward potassium currents, cleanly isolating the inward sodium current for measurement.

  • Electrophysiological Recording: Establish a whole-cell configuration (access resistance < 10 M Ω ). Hold the membrane potential at -120 mV.

  • Voltage Protocol: Apply 20 ms depolarizing test pulses to 0 mV at a frequency of 0.1 Hz to elicit the sodium current.

  • Drug Application: Perfuse the isoxazole derivative into the extracellular bath. Measure the fractional block of the peak inward sodium current once steady-state inhibition is achieved to calculate the IC50​ .

Workflow & Mechanistic Visualizations

G A Methyl 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylate B Derivatization (Amidation/Hydrolysis) A->B Synthesis C CA Isoform Profiling (Stopped-Flow Assay) B->C In Vitro D Nav1.1 Patch-Clamp Electrophysiology B->D Ex Vivo E Lead Candidate Selection C->E Selectivity Data D->E IC50 Data

Workflow for synthesizing and evaluating isoxazole-based CA and Nav1.1 inhibitors.

MOA Core Isoxazole-3-carboxylate Core (Lipophilic interactions) CA Carbonic Anhydrase Active Site (Zinc Coordination) Core->CA Positions ZBG Sulf Sulfamoylmethyl Group (-CH2SO2NH2) Sulf->CA Binds Zn2+ Nav Voltage-Gated Sodium Channel (Nav1.1 Blockade) Sulf->Nav Voltage-dependent block Effect1 Tumor Hypoxia Modulation CA->Effect1 Effect2 Suppression of Hyperexcitability Nav->Effect2

Dual mechanism of action for sulfamoylmethyl isoxazole derivatives targeting CA and Nav1.1.

References
  • Title: Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Clinical Pharmacology and Mechanism of Action of Zonisamide Source: Clinical Neuropharmacology URL: [Link]

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Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have developed this protocol to provide researchers and drug development professionals with a self-validating, regulatory-compliant framework for the disposal of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) . This guide bridges the gap between routine laboratory workflows and stringent EPA/RCRA environmental mandates, ensuring operational safety and mitigating long-term ecological impact.

Chemical Profile & Hazard Causality

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a sulfonamide-isoxazole derivative. Understanding its molecular architecture is critical for predicting its behavior during disposal:

  • Isoxazole Ring: Sensitizes the compound to thermal degradation. Improper combustion or exposure to high heat can yield highly toxic nitrogen oxides (NOx) (1)[1].

  • Sulfonamide Moiety: Confers potential antimicrobial properties and aquatic toxicity. If introduced into municipal wastewater, it poses a severe risk of environmental persistence and contributes to antimicrobial resistance in waterways (2)[2]. Combustion of this functional group generates sulfur oxides (SOx).

Table 1: Hazard Characterization and Operational Implications

Hazard Class (GHS)CategoryClinical/Environmental CausalityOperational Mandate
Skin/Eye Irritation 2 / 2ADirect contact causes localized tissue inflammation and severe eye irritation (3)[3].Nitrile gloves, safety goggles, and fume hood handling required.
Specific Target Organ Toxicity 3 (Respiratory)Inhalation of aerosolized powder irritates the respiratory tract (3)[3].Handle exclusively under local exhaust ventilation (LEV).
Aquatic Toxicity Acute 1 / Chronic 1Sulfonamides disrupt aquatic ecosystems and bacterial flora (2)[2].Zero-drain-disposal policy. Must be incinerated.

Experimental Workflow: Waste Segregation & Containment

Self-validating protocol: Every step includes a verification check to ensure compliance before proceeding.

Step 1: Primary Containment Preparation

  • Action: Select a high-density polyethylene (HDPE) or glass waste container.

  • Causality: HDPE and glass are chemically inert to solid sulfonamide derivatives, preventing leaching or container degradation.

  • Verification: Inspect the container for micro-fractures and ensure the cap features a PTFE liner for a hermetic seal.

Step 2: Waste Segregation

  • Action: Isolate Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate waste from strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: Isoxazole derivatives can react exothermically with strong oxidizers, risking spontaneous combustion or rapid gas evolution (1)[1].

  • Verification: Check the secondary containment bin to ensure no oxidizers share the same physical storage space.

Step 3: Labeling and Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste. The label must read: "Hazardous Waste: Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (Sulfonamide Derivative) - Toxic/Irritant."

  • Causality: RCRA regulations mandate that the accumulation start date and specific chemical hazards be visible to prevent cross-contamination and ensure timely EHS pickup (typically <90 days).

  • Verification: Ensure the accumulation start date is clearly written and visible.

Proper Disposal Procedures (Regulatory Alignment)

The disposal of sulfonamide-containing pharmaceutical intermediates is governed by strict environmental regulations.

  • Prohibition of Sewering: Under EPA Subpart P, flushing hazardous pharmaceutical waste down the drain is strictly prohibited (2)[2]. Sewering sulfonamides directly contaminates waterways, as municipal water treatment plants are rarely equipped to filter out these micro-pollutants.

  • High-Temperature Incineration (Preferred Method): The only scientifically and legally sound method for ultimate disposal is high-temperature incineration at an EPA-permitted facility.

    • Mechanistic Rationale: Incineration is required to completely break the robust carbon-sulfur and carbon-nitrogen bonds.

    • Flue Gas Scrubbing: Because the destruction of sulfonamides and isoxazoles releases SOx and NOx gases, the incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize these acidic byproducts before atmospheric release (4)[4].

Spill Response and Decontamination Protocol

If a spill occurs outside the fume hood, execute the following protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particulates.

  • PPE Upgrade: Don a NIOSH-approved N95 or P100 particulate respirator in addition to standard PPE.

  • Containment: Do not dry sweep, as this aerosolizes the chemical. Lightly moisten the spill with water or a compatible solvent to suppress dust.

  • Collection: Use a spark-proof scoop to transfer the wetted material into a dedicated hazardous waste container (1)[1].

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all rinse water as hazardous waste, as it now contains dilute sulfonamide.

Mandatory Visualization: Waste Management Pathway

WasteManagement Gen Waste Generation Methyl 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylate Seg Chemical Segregation (Isolate from Oxidizers) Gen->Seg Immediate Transfer Drain Drain Disposal (Prohibited by EPA) Gen->Drain STRICTLY PROHIBITED Store Secondary Containment (Labelled & Dated) Seg->Store Store < 90 Days Trans EHS Pickup & Transport Store->Trans EHS Request Inc High-Temp Incineration (Flue Gas Scrubber) Trans->Inc EPA-Permitted Facility

Figure 1: Regulatory-compliant waste management workflow for sulfonamide-isoxazole derivatives.

References

  • Title: SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid Source: Fisher Scientific URL
  • Title: Safety Data Sheet: 7-Bromobenzo[d]isoxazole Source: Synquest Labs URL
  • Title: Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole Source: BenchChem URL
  • Title: SAFETY DATA SHEET - Isoxazole Source: TCI Chemicals URL

Sources

Personal protective equipment for handling Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate

Chemical Profiling & Mechanistic Hazard Rationale

Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate (CAS: 2287302-55-8) is a specialized heterocyclic building block frequently utilized in drug discovery, particularly in the synthesis of anti-inflammatory and antimicrobial agents [1].

To handle this compound safely, researchers must understand the chemical causality behind its hazard profile:

  • Sensitization via Sulfonamide Moiety: Compounds containing sulfonamide groups can act as haptens. Upon inhalation or dermal exposure, they can covalently bind to endogenous proteins, potentially triggering immune-mediated sensitization (allergic contact dermatitis or occupational asthma).

  • Reactivity of the Isoxazole Ring & Ester Group: These functional groups are susceptible to nucleophilic attack and hydrolysis. Exposure to strong acids, bases, or excessive moisture can lead to degradation, potentially releasing irritating byproducts (such as sulfur oxides or nitrogen oxides).

  • Physical State Hazards: As a finely milled powder, it presents a significant particulate inhalation risk and can accumulate static charge during transfer, leading to aerosolization.

Quantitative Engineering & PPE Controls

To comply with the, employee exposure to hazardous chemicals must be minimized through a strict hierarchy of controls[2]. The following quantitative parameters and Personal Protective Equipment (PPE) are mandatory for this workflow.

Control Parameter / PPEQuantitative StandardMechanistic Rationale (Causality)
Fume Hood Face Velocity 80 – 100 fpmMaintains negative pressure to prevent aerosolized sulfonamide powder from entering the operator's breathing zone[3].
Hand Protection (Nitrile) 4 mil (0.11 mm)Nitrile offers superior barrier protection against polar aprotic solvents (e.g., DMSO, DMF) universally used to solubilize isoxazole derivatives.
Eye Protection ANSI Z87.1 GogglesProtects against micro-particulate aerosolization during powder transfer and splash hazards during solvent addition.
Body Protection Flame-Resistant (FR) CoatPrevents dermal exposure to sensitizing haptens. FR material is required if solubilizing the compound in flammable organic solvents.
Spill Neutralization Target pH 5.0 – 8.0Ensures any acidic sulfonamide residues are fully neutralized before the final surface wipe-down[4].

Self-Validating Operational Protocol

Every protocol must function as a self-validating system to ensure absolute safety and reproducibility, aligning with the guidelines set forth in[5].

Phase 1: Pre-Operation Setup & Validation

  • Verify Containment: Check the chemical fume hood monitor to ensure the face velocity is actively reading between 80-100 feet per minute (fpm). Validation: Do not proceed if the alarm sounds or the gauge reads below 80 fpm[3].

  • Clear Workspace: Remove incompatible materials (strong oxidizers, strong bases) from the hood to prevent unintended cross-reactions.

  • Ground Equipment: Ensure all metal spatulas and balances are grounded. Causality: Fine organic powders accumulate static charge; grounding prevents electrostatic repulsion, ensuring accurate dosing and preventing environmental contamination.

Phase 2: Weighing and Transfer

  • Prepare Receptacle: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Transfer: Use a micro-spatula to transfer the Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate.

  • Seal: Cap the primary chemical container immediately after use. Causality: Ambient moisture can hydrolyze the ester moiety over time, degrading the sample and generating acidic byproducts.

Phase 3: Solubilization

  • Transfer the pre-weighed powder into a reaction vial.

  • Slowly add the chosen solvent (e.g., anhydrous DMSO) while stirring. Validation: Observe the solution until it is completely clear, confirming full dissolution before removing the vial from the hood.

  • Cap the vial with a PTFE-lined septum to maintain an inert atmosphere.

Emergency Spill Response & RCRA Disposal

Spills must be managed immediately to prevent cross-contamination and sensitization risks.

Solid Spill Mitigation (Powder):

  • Isolate: Evacuate non-essential personnel from the immediate area and report the spill to the supervisor[4].

  • PPE Upgrade: Don a P100 particulate respirator if the spill has occurred outside the chemical fume hood.

  • Containment (No Dry Sweeping): Do NOT dry sweep. Causality: Dry sweeping mechanically aerosolizes the sensitizing sulfonamide powder into the breathing zone.

  • Wet-Wipe Protocol: Cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust. Carefully scoop the wet material using a non-sparking tool into a zip-lock bag[4].

  • Neutralization & Validation: Wash the area with a 5% sodium bicarbonate solution. Validation: Use pH test strips on the cleaned surface to confirm the spill area has been neutralized to a safe range (pH 5-8)[4].

Disposal Routing:

  • Solid Waste: Place all contaminated wipes, weigh boats, and excess chemical into a chemically compatible, sealable hazardous waste container.

  • Labeling: Label all waste strictly according to EPA RCRA guidelines, explicitly listing "Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate" and its associated hazards[6].

Visual Workflow

G Start Methyl 5-(sulfamoylmethyl)- 1,2-oxazole-3-carboxylate PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (80-100 fpm face velocity) PPE->Hood Weigh Weighing Protocol (Anti-static tools used) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Mitigation (Do NOT dry sweep) Spill->Clean Yes Waste RCRA Hazardous Waste Disposal Routing Spill->Waste No Clean->Waste Success Operation Concluded Safely Waste->Success

Figure 1: Operational workflow and exposure mitigation pathway for sulfonamide derivatives.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan FactSheet". OSHA Publications. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". OSHA Laws & Regulations. Available at:[Link]

  • YMAWS / Safety Management. "Key Elements of an OSHA Compliant Laboratory Safety Management Program". YMAWS. Available at: [Link]

Sources

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